molecular formula C43H60O22 B15589481 Nudifloside B

Nudifloside B

Cat. No.: B15589481
M. Wt: 928.9 g/mol
InChI Key: MTAJKOPZPBBTGY-UHFFFAOYSA-N
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Description

Nudifloside B is a useful research compound. Its molecular formula is C43H60O22 and its molecular weight is 928.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-ethylidene-4-[2-[[16-ethylidene-5,9-dimethyl-2,13-dioxo-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-en-7-yl]oxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H60O22/c1-6-19-21-9-29(46)57-14-23-17(3)8-26(31(23)18(4)13-58-39(55)25(21)16-60-40(19)64-42-36(52)34(50)32(48)27(11-44)62-42)61-30(47)10-22-20(7-2)41(59-15-24(22)38(54)56-5)65-43-37(53)35(51)33(49)28(12-45)63-43/h6-7,15-18,21-23,26-28,31-37,40-45,48-53H,8-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAJKOPZPBBTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2CC(=O)OCC3C(CC(C3C(COC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C)OC(=O)CC5C(=COC(C5=CC)OC6C(C(C(C(O6)CO)O)O)O)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H60O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

928.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Molecular Architecture of Nudifloside B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nudifloside B, a naturally occurring iridoid glycoside isolated from the stems of Jasminum nudiflorum, presents a complex and intriguing chemical scaffold.[1][2] This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and other relevant data for research and development purposes.

Chemical Structure and Properties

This compound possesses a molecular formula of C43H60O22 and a molecular weight of 928.92 g/mol .[1][2][3] Its intricate structure is characterized by a central iridoid core linked to two glucose moieties and other functional groups. The connectivity and stereochemistry of this compound are crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC43H60O22[1][2][3]
Molecular Weight928.92 g/mol [2][3]
CAS Number297740-98-8[1]
Canonical SMILESCOC(=O)C1=CO--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]2O">C@@HC(=CC)[C@@H]1CC(=O)O[C@H]1C--INVALID-LINK--[C@H]2COC(=O)C[C@H]3C(=C/C)--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]4O">C@HOC=C3C(=O)OC--INVALID-LINK--C12[1]
InChIKeyMTAJKOPZPBBTGY-JHCWUSENSA-N[3]

Visualizing the Structure of this compound

To provide a clear representation of the molecular architecture of this compound, a 2D structural diagram is presented below. This visualization is essential for understanding the spatial arrangement of atoms and functional groups, which dictates its chemical reactivity and biological interactions.

Nudifloside_B_Structure cluster_core Iridoid Core cluster_sugars Sugar Moieties cluster_substituents Other Substituents Iridoid Iridoid Glucose1 Glucose Iridoid->Glucose1 O-glycosidic bond Glucose2 Glucose Iridoid->Glucose2 O-glycosidic bond MethylEster Methyl Ester Iridoid->MethylEster Ethylidene Ethylidene Iridoid->Ethylidene Acyl Acyl Group Iridoid->Acyl

Caption: 2D Chemical Structure of this compound.

Note on Visualization: The provided DOT script offers a conceptual representation of the connectivity of this compound's components. Generating an accurate 2D chemical structure from a SMILES string requires specialized chemical drawing software. For detailed structural analysis, researchers are advised to use cheminformatics tools to render the SMILES string provided in Table 1.

Experimental Data and Protocols

At present, detailed experimental protocols for the synthesis or specific signaling pathway studies of this compound are not widely available in the public domain. The primary information available pertains to its isolation from Jasminum nudiflorum.

Isolation Protocol (General Overview):

A generalized workflow for the isolation of iridoid glycosides like this compound from plant material is outlined below. It is important to note that specific details of the extraction and purification of this compound would be found in the primary scientific literature reporting its discovery.

Isolation_Workflow PlantMaterial Dried Stems of Jasminum nudiflorum Extraction Solvent Extraction (e.g., with Methanol/Ethanol) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (under reduced pressure) Filtration->Concentration Partitioning Solvent-Solvent Partitioning Concentration->Partitioning Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Partitioning->Chromatography Purification Preparative HPLC Chromatography->Purification NudiflosideB Pure this compound Purification->NudiflosideB

Caption: Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Information regarding the specific biological activities and associated signaling pathways of this compound is limited in the currently available search results. Further research and literature review are required to elucidate its pharmacological profile. The "Pathway" being listed as "Others" suggests that its mechanism of action is not yet well-defined within common signaling cascades.[1]

Future Directions

The complex structure of this compound suggests the potential for interesting biological activities. Future research should focus on:

  • Total Synthesis: Developing a synthetic route to this compound would enable the production of larger quantities for extensive biological screening and the synthesis of analogs for structure-activity relationship (SAR) studies.

  • Biological Screening: A comprehensive screening of this compound against various biological targets is necessary to identify its potential therapeutic applications.

  • Mechanism of Action Studies: Once a significant biological activity is identified, detailed studies will be required to elucidate the underlying signaling pathways and molecular targets.

This guide provides a foundational understanding of this compound based on currently accessible data. As research progresses, a more comprehensive picture of its chemical biology and therapeutic potential will undoubtedly emerge.

References

Nudifloside B from Jasminum nudiflorum: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Bioactive Secoiridoid Glucoside

Abstract

Nudifloside B, a complex secoiridoid glucoside isolated from the winter jasmine, Jasminum nudiflorum, represents a promising yet underexplored natural product. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its physicochemical properties and its botanical source. While specific biological activities and detailed experimental protocols for this compound are not yet extensively documented in scientific literature, this document outlines generalized methodologies for its extraction, isolation, and characterization based on established techniques for similar secoiridoid glycosides. Furthermore, it explores the potential pharmacological activities of this compound by examining the known biological effects of related compounds from the Jasminum genus. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in investigating the therapeutic potential of this compound.

Introduction to this compound and Jasminum nudiflorum

Jasminum nudiflorum, commonly known as winter jasmine, is a deciduous shrub native to China belonging to the Oleaceae family.[1] It is well-regarded for its vibrant yellow flowers that bloom in winter on bare stems, a characteristic that gives the plant its specific epithet nudiflorum, meaning "naked flower".[2] Traditional Chinese medicine has utilized the flowers and leaves of Jasminum nudiflorum for their purported anti-inflammatory and detoxifying properties.

Phytochemical investigations of Jasminum nudiflorum have led to the isolation of several secoiridoid glucosides, including this compound. Secoiridoids are a class of monoterpenoids characterized by a cleaved cyclopenta[c]pyran ring system. These compounds are widely distributed in the Oleaceae family and are known to possess a diverse range of biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC43H60O22[3]
CAS Number297740-98-8[3]
Source OrganismJasminum nudiflorum[3]
Compound ClassSecoiridoid Glucoside

Potential Biological Activities and Therapeutic Targets

While specific pharmacological studies on this compound are currently limited, the known biological activities of other secoiridoid glycosides isolated from Jasminum species provide a basis for predicting its potential therapeutic applications. Secoiridoids from this genus have been reported to exhibit a variety of effects, including:

  • Antimicrobial Activity: Extracts from various Jasminum species have demonstrated activity against a range of microbial pathogens.

  • Antioxidant Activity: Many secoiridoids possess potent antioxidant properties, which are crucial in combating oxidative stress-related diseases.

  • Anti-inflammatory Activity: The traditional use of Jasminum nudiflorum for inflammatory conditions suggests that its constituents, including this compound, may possess anti-inflammatory effects.

Given these activities in related compounds, this compound presents a compelling candidate for further investigation into its potential as an antimicrobial, antioxidant, or anti-inflammatory agent.

Experimental Protocols: A Generalized Approach

The following sections detail generalized experimental protocols for the extraction, isolation, and characterization of this compound from Jasminum nudiflorum. These methodologies are based on standard practices for the purification of secoiridoid glycosides and should be optimized for specific laboratory conditions.

Extraction of this compound

A generalized workflow for the extraction of this compound from the leaves and stems of Jasminum nudiflorum is presented below. This process typically involves solvent extraction followed by preliminary purification steps.

Extraction_Workflow PlantMaterial Plant Material (Dried and powdered leaves/stems of J. nudiflorum) Extraction Solvent Extraction (e.g., Methanol (B129727) or Ethanol) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Suspension Suspension in Water CrudeExtract->Suspension Partitioning Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate (B1210297), n-butanol) Suspension->Partitioning Fractions Aqueous, Ethyl Acetate, and n-Butanol Fractions Partitioning->Fractions

Caption: Generalized workflow for the extraction of this compound.

Methodology:

  • Plant Material Preparation: Collect fresh leaves and stems of Jasminum nudiflorum. Air-dry the plant material in the shade and then grind it into a fine powder.

  • Extraction: Macerate the powdered plant material with methanol or ethanol (B145695) at room temperature for 24-48 hours with occasional shaking. Repeat the extraction process three times to ensure maximum yield.

  • Filtration and Concentration: Filter the combined extracts through filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in water and perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound, being a glycoside, is expected to be enriched in the more polar fractions (ethyl acetate and n-butanol).

Isolation and Purification of this compound

The enriched fractions from the extraction step can be subjected to various chromatographic techniques to isolate and purify this compound.

Methodology:

  • Column Chromatography: Subject the n-butanol fraction to column chromatography on a silica (B1680970) gel or Diaion HP-20 column. Elute the column with a gradient of increasing polarity, for example, a mixture of chloroform (B151607) and methanol or water and methanol.

  • Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using preparative HPLC with a C18 column. A typical mobile phase would be a gradient of acetonitrile (B52724) and water. Monitor the elution profile using a UV detector.

  • Purity Assessment: Assess the purity of the isolated this compound using analytical HPLC.

Isolation_Workflow CrudeFraction Enriched Fraction (e.g., n-Butanol Fraction) ColumnChromatography Column Chromatography (e.g., Silica Gel, Diaion HP-20) CrudeFraction->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLC_HPLC_Screening TLC/HPLC Screening FractionCollection->TLC_HPLC_Screening TargetFractions Fractions containing this compound TLC_HPLC_Screening->TargetFractions Prep_HPLC Preparative HPLC (C18 column) TargetFractions->Prep_HPLC PureCompound Pure this compound Prep_HPLC->PureCompound PurityCheck Purity Assessment (Analytical HPLC) PureCompound->PurityCheck

Caption: Generalized workflow for the isolation and purification of this compound.

Structural Elucidation

The structure of the purified this compound can be confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.

Potential Signaling Pathways for Investigation

While the specific signaling pathways modulated by this compound have not been identified, the known anti-inflammatory and antioxidant activities of other secoiridoid glycosides suggest potential targets for investigation. These pathways are often interconnected and play crucial roles in cellular responses to stress and inflammation.

Signaling_Pathways NudiflosideB This compound ROS Reactive Oxygen Species (ROS) NudiflosideB->ROS Scavenges NFkB NF-κB Pathway NudiflosideB->NFkB Inhibits MAPK MAPK Pathway (e.g., JNK, p38) NudiflosideB->MAPK Inhibits Nrf2 Nrf2 Pathway NudiflosideB->Nrf2 Activates ROS->NFkB Activates ROS->MAPK Activates InflammatoryCytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->InflammatoryCytokines Induces MAPK->InflammatoryCytokines Induces AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) Nrf2->AntioxidantEnzymes Induces

Caption: Potential signaling pathways modulated by this compound.

Key Pathways to Investigate:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A key regulator of inflammation. Inhibition of this pathway by this compound could explain potential anti-inflammatory effects.

  • MAPK (Mitogen-Activated Protein Kinase) Pathways: These pathways are involved in cellular stress responses and inflammation.

  • Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: A critical pathway for regulating antioxidant responses. Activation of Nrf2 by this compound could enhance cellular antioxidant defenses.

Future Directions and Conclusion

This compound from Jasminum nudiflorum is a natural product with significant potential for further scientific exploration. The current body of knowledge is limited, and extensive research is required to fully characterize its biological activities and therapeutic potential. Future research should focus on:

  • Quantitative Analysis: Determining the yield and purity of this compound from J. nudiflorum.

  • Pharmacological Screening: Conducting a broad range of in vitro and in vivo assays to identify its specific biological activities.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which this compound exerts its effects.

  • Toxicology Studies: Assessing the safety profile of this compound.

References

Nudifloside B: A Technical Guide on its Pharmacological Inhibition of Angiogenesis and Endothelial-to-Mesenchymal Transition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nudifloside B, a secoiridoid glucoside isolated from Callicarpa nudiflora, has emerged as a molecule of significant interest in the fields of cancer biology and drug development. Recent studies have elucidated its potent pharmacological activities, specifically its ability to inhibit two critical processes implicated in tumor progression and metastasis: angiogenesis and endothelial-to-mesenchymal transition (EndoMT). This technical guide provides an in-depth overview of the known pharmacological activities of this compound, with a focus on its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Core Pharmacological Activities

This compound exhibits a dual inhibitory effect on endothelial cells by targeting key events stimulated by transforming growth factor-beta 1 (TGF-β1) and vascular endothelial growth factor (VEGF). The primary pharmacological activities are:

  • Inhibition of Endothelial-to-Mesenchymal Transition (EndoMT): this compound has been shown to significantly impede the TGF-β1-induced transition of endothelial cells into a mesenchymal phenotype. This is characterized by the reversal of changes in cell morphology, migration, and invasion, as well as the modulation of key biomarker expression.[1]

  • Inhibition of Angiogenesis: The compound effectively disrupts VEGF-induced angiogenesis, a crucial process for tumor growth and survival. This is evidenced by the impairment of tube formation by endothelial cells and the suppression of microvessel sprouting in ex vivo models.[1]

The underlying mechanism for these activities is the suppression of Ezrin phosphorylation .[1] Ezrin, a protein linking the plasma membrane to the actin cytoskeleton, plays a pivotal role in cell motility, adhesion, and signal transduction. By inhibiting its phosphorylation, this compound disrupts the signaling cascades that drive EndoMT and angiogenesis.

Quantitative Data on Pharmacological Effects

The inhibitory effects of this compound have been quantified in various in vitro assays. The following tables summarize the key findings.

Table 1: Effect of this compound on TGF-β1-Induced Cell Migration and Invasion

AssayCell LineTreatmentConcentration of this compound (µM)Observed Effect
Wound Healing AssayEA.hy926TGF-β15, 10, 20Dose-dependent inhibition of cell migration
Wound Healing AssayHUVECsTGF-β15, 10, 20Dose-dependent inhibition of cell migration
Invasion AssayEA.hy926TGF-β15, 10, 20Dose-dependent inhibition of cell invasion

Table 2: Effect of this compound on EndoMT Biomarker Expression in TGF-β1-Treated EA.hy926 Cells

BiomarkerAssayConcentration of this compound (µM)Result
VE-cadherinImmunofluorescence & Western Blot5, 10, 20Dose-dependent increase (reversal of TGF-β1 effect)
α-SMAImmunofluorescence & Western Blot5, 10, 20Dose-dependent decrease (reversal of TGF-β1 effect)

Table 3: Effect of this compound on VEGF-Induced Angiogenesis

AssayModelConcentration of this compound (µM)Observed Effect
Tube Formation AssayEA.hy926 cells5Evident destruction of tube assembly
Rat Aortic Ring AssayEx vivo5Significant attenuation of total branching and microvessels

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's pharmacological activity.[1]

Cell Culture
  • Cell Lines: Human umbilical vein endothelial cells (HUVECs) and the human endothelial cell line EA.hy926 were used.

  • Media: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Wound Healing Assay
  • Cells were seeded in 6-well plates and grown to confluence.

  • A sterile 200 µL pipette tip was used to create a linear scratch (wound) in the cell monolayer.

  • The detached cells were washed away with phosphate-buffered saline (PBS).

  • Cells were then treated with TGF-β1 (10 ng/mL) in the presence or absence of varying concentrations of this compound (5, 10, 20 µM).

  • Images of the wound were captured at 0 and 24 hours.

  • The wound closure area was quantified using ImageJ software.

Cell Invasion Assay
  • The assay was performed using a chamber with an 8 µm pore size polycarbonate membrane.

  • The upper chamber was coated with Matrigel.

  • Cells, pre-treated with TGF-β1 and this compound for 24 hours, were seeded into the upper chamber in serum-free medium.

  • The lower chamber was filled with DMEM containing 10% FBS as a chemoattractant.

  • After 24 hours of incubation, non-invading cells on the upper surface of the membrane were removed with a cotton swab.

  • The invaded cells on the lower surface were fixed with 4% paraformaldehyde and stained with crystal violet.

  • The number of invaded cells was counted under a microscope.

Tube Formation Assay
  • Matrigel was thawed at 4°C overnight, and then 50 µL was added to each well of a 96-well plate and allowed to polymerize at 37°C for 30 minutes.

  • EA.hy926 cells were treated with VEGF (50 ng/mL) with or without this compound (5 µM) for 24 hours.

  • The treated cells were then seeded onto the Matrigel-coated plates.

  • After 6 hours of incubation, the formation of tube-like structures was observed and photographed under a microscope.

Western Blot Analysis
  • Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentrations were determined using a BCA protein assay kit.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane was incubated with primary antibodies against VE-cadherin, α-SMA, Ezrin, phosphorylated Ezrin, and GAPDH overnight at 4°C.

  • After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence Staining
  • Cells were seeded on glass coverslips in a 24-well plate.

  • After treatment with TGF-β1 and this compound, the cells were fixed with 4% paraformaldehyde for 15 minutes.

  • The cells were permeabilized with 0.1% Triton X-100 for 10 minutes.

  • After blocking with 5% bovine serum albumin (BSA) for 1 hour, the cells were incubated with primary antibodies against VE-cadherin and α-SMA overnight at 4°C.

  • The cells were then washed and incubated with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • The cell nuclei were counterstained with DAPI.

  • The coverslips were mounted on glass slides, and images were captured using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway inhibited by this compound and the general experimental workflow used to characterize its activity.

G cluster_mechanism Mechanism of Action TGFB1 TGF-β1 EndoMT Endothelial-to-Mesenchymal Transition (EndoMT) TGFB1->EndoMT VEGF VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis pEzrin p-Ezrin EndoMT->pEzrin activates Angiogenesis->pEzrin activates Ezrin Ezrin Ezrin->pEzrin NudiflosideB This compound NudiflosideB->pEzrin inhibits G cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assay cluster_analysis Data Analysis CellCulture Cell Culture (EA.hy926, HUVECs) Treatment Treatment with TGF-β1/VEGF and this compound CellCulture->Treatment MigrationAssay Wound Healing Assay Treatment->MigrationAssay InvasionAssay Invasion Assay Treatment->InvasionAssay TubeFormation Tube Formation Assay Treatment->TubeFormation ProteinAnalysis Western Blot & Immunofluorescence Treatment->ProteinAnalysis AorticRing Rat Aortic Ring Assay Treatment->AorticRing Quantification Quantification of Migration, Invasion, Tube Formation MigrationAssay->Quantification InvasionAssay->Quantification TubeFormation->Quantification Biomarker Analysis of Biomarker Expression (VE-cadherin, α-SMA, p-Ezrin) ProteinAnalysis->Biomarker AorticRing->Quantification

References

Nudifloside B: Unraveling the Mechanisms of a Novel Natural Product

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current, albeit limited, scientific understanding of Nudifloside B, a secoiridoid glucoside isolated from Jasminum nudiflorum. This document outlines the known information and highlights the significant knowledge gaps regarding its biological activity and mechanism of action.

Introduction

This compound is a naturally occurring chemical compound identified in Jasminum nudiflorum, commonly known as winter jasmine.[1][2] It belongs to the bis-iridoid class of molecules, a group of compounds that have garnered scientific interest for their potential biological activities.[3][4] Despite its identification and availability from chemical suppliers, a thorough review of publicly accessible scientific literature reveals a significant lack of in-depth research into the specific pharmacological effects and mechanism of action of this compound.

This technical guide aims to provide researchers, scientists, and drug development professionals with a concise summary of the available information on this compound and to clearly delineate the current boundaries of knowledge. The absence of detailed experimental data precludes an in-depth analysis of its mechanism of action at this time.

Chemical and Physical Properties

While detailed experimental data on the biological activities of this compound is not available, its basic chemical information has been documented.

PropertyValueSource
Chemical Formula C43H60O22[5]
Molecular Weight 928.92 g/mol [6]
CAS Number 297740-98-8[5][6]
Natural Source Jasminum nudiflorum (winter jasmine)[1][2]
Chemical Class Bis-iridoid[3][4]

Putative Biological Activities and Therapeutic Potential: A Landscape of Unexplored Territory

The broader class of bis-iridoids, to which this compound belongs, has been investigated for a range of biological effects, including anti-inflammatory, antimicrobial, and antitumoral activities.[3][4] However, it is crucial to note that specific studies validating these activities for this compound are absent from the current body of scientific literature.

The extracts of Jasminum nudiflorum have been found to contain various bioactive compounds, including other secoiridoid glucosides, phenols, and flavonoids, which have demonstrated antioxidant and antimicrobial properties.[2][7] For instance, silver nanoparticles synthesized using Jasminum nudiflorum flower extract have shown antifungal and antioxidant activity.[8] This suggests that the plant itself is a source of medicinally relevant molecules, but the specific contribution of this compound to these effects remains uncharacterized.

Current Research Gaps and Future Directions

The mechanism of action for this compound is presently unknown. To elucidate its therapeutic potential, a systematic investigation into its biological activities is required. Future research endeavors should focus on:

  • In vitro screening: Assessing the cytotoxic, anti-inflammatory, antimicrobial, and antioxidant properties of purified this compound across a range of cell lines and assays.

  • Target identification: Employing techniques such as affinity chromatography, proteomics, and molecular docking to identify the cellular and molecular targets of this compound.

  • Signaling pathway analysis: Investigating the impact of this compound on key signaling pathways commonly modulated by other natural products, such as NF-κB, MAPK, and PI3K/Akt pathways.

  • In vivo studies: Evaluating the efficacy and safety of this compound in animal models of relevant diseases, should in vitro studies yield promising results.

Conclusion

This compound represents a novel natural product with a potential for biological activity, owing to its classification as a bis-iridoid and its origin from a medicinally recognized plant species. However, the current scientific landscape is devoid of the necessary experimental data to construct any theories regarding its mechanism of action. This document serves to highlight this significant knowledge gap and to encourage the scientific community to undertake the foundational research required to uncover the pharmacological profile of this intriguing molecule. At present, any discussion of its mechanism of action would be purely speculative and without a scientific basis. Researchers interested in this compound are encouraged to initiate primary investigations to establish its bioactivity profile.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Nudifloside B from Jasminum nudiflorum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudifloside B, a secoiridoid glycoside isolated from the stems and leaves of Jasminum nudiflorum (winter jasmine), has garnered interest within the scientific community.[1] Secoiridoids from Jasminum species are known to possess a range of pharmacological effects, including antimicrobial, anti-inflammatory, and antioxidant activities. This document provides a detailed protocol for the extraction and purification of this compound, designed to facilitate further research into its potential therapeutic applications. The methodologies outlined are based on established techniques for the isolation of secoiridoid glycosides from plant matrices.

Introduction to this compound and Jasminum nudiflorum

Jasminum nudiflorum, a deciduous shrub native to China, is a source of various bioactive compounds, including a number of secoiridoid glucosides.[2][3] this compound is one such compound that has been identified in this plant species. Secoiridoids are a class of monoterpenoids known for their diverse biological activities. The pharmacological properties of crude extracts and isolated compounds from various Jasminum species have been reported to include antimicrobial, antifungal, antiviral, insecticidal, antioxidant, and anti-inflammatory effects. While the specific biological activities and signaling pathways of this compound are not yet extensively characterized in publicly available literature, the general bioactivity of related compounds suggests its potential as a valuable subject for pharmacological investigation.

Extraction and Purification Protocol

This protocol outlines a comprehensive procedure for the extraction and purification of this compound from the dried leaves of Jasminum nudiflorum.

Plant Material and Reagents

Table 1: Materials and Reagents

Material/ReagentSpecification
Plant MaterialDried and powdered leaves of Jasminum nudiflorum
Extraction Solvent95% Ethanol (EtOH)
Solvents for Liquid-Liquid Extractionn-Hexane, Ethyl acetate (B1210297) (EtOAc)
Column Chromatography Stationary PhaseMacroporous adsorbent resin (e.g., Diaion HP-20)
Elution Solvents for Column ChromatographyStepwise gradient of Ethanol in distilled water
Solvents for Preparative HPLCAcetonitrile (ACN), Water with 0.1% Formic Acid

Experimental Workflow

Extraction_Workflow A 1. Plant Material Preparation (Dried & Powdered Leaves of J. nudiflorum) B 2. Ultrasonic-Assisted Extraction (95% Ethanol, 3 times) A->B Extraction C 3. Concentration (Rotary Evaporation) B->C Solvent Removal D 4. Liquid-Liquid Extraction (Suspension in H2O, partitioned with n-Hexane & EtOAc) C->D Crude Extract Partitioning E 5. Column Chromatography (Macroporous Resin, Stepwise EtOH gradient) D->E Purification of EtOAc fraction F 6. Fraction Collection & Analysis (TLC or HPLC) E->F Elution & Monitoring G 7. Preparative HPLC (C18 column, ACN/H2O gradient) F->G Further Purification H 8. Isolation of this compound G->H Final Isolation Signaling_Pathway_Placeholder A This compound B Cellular Target(s) (Unknown) A->B Binds to / Interacts with C Downstream Signaling Cascade (To be determined) B->C Activates / Inhibits D Biological Response (e.g., Anti-inflammatory, Antioxidant) (Hypothesized) C->D Leads to

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography Analysis of Nudifloside B

Introduction

This protocol outlines the chromatographic conditions and a comprehensive validation procedure according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.

Experimental Protocols

1. Proposed High-Performance Liquid Chromatography (HPLC) Method

This proposed method is based on common practices for the analysis of iridoid glycosides.[2][3][4]

Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Quaternary pump, autosampler, column oven, DAD/UV detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile
Elution Mode Gradient elution
Gradient Program 0-20 min: 10-40% B; 20-25 min: 40-80% B; 25-30 min: 80-10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm (or wavelength of maximum absorbance for this compound)
Injection Volume 10 µL

2. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations for constructing a calibration curve.

  • Sample Preparation: The preparation of the sample will depend on its matrix. For plant material, an extraction (e.g., ultrasound-assisted or maceration with methanol (B129727) or ethanol) followed by filtration through a 0.45 µm syringe filter is recommended.

3. Method Validation Protocol

The following parameters should be evaluated to validate the developed HPLC method:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by comparing the chromatograms of a blank, a placebo, the standard solution, and the sample solution.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five concentrations of the reference standard. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The accuracy of the method should be determined by recovery studies. A known amount of the standard is added to a sample, and the recovery is calculated. The mean recovery should be within an acceptable range (e.g., 98-102%).

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method under the same operating conditions over a short interval of time. This is assessed by performing multiple analyses of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment.

    • The relative standard deviation (RSD) for precision studies should typically be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Data Presentation

Table 1: Proposed HPLC Chromatographic Conditions

Parameter Setting
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile
Elution Gradient
Flow Rate 1.0 mL/min
Temperature 30°C
Detection 240 nm

| Injection Volume | 10 µL |

Table 2: Method Validation Summary (Hypothetical Data)

Validation Parameter Acceptance Criteria Hypothetical Result
Linearity (r²) ≥ 0.999 0.9995
Accuracy (% Recovery) 98.0 - 102.0% 99.5%
Precision (RSD%)
- Intra-day ≤ 2.0% 0.8%
- Inter-day ≤ 2.0% 1.2%
LOD (µg/mL) - 0.1
LOQ (µg/mL) - 0.3

| Robustness | No significant change in results | Robust |

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_results Results and Reporting Standard_Prep Standard Preparation (Stock and Working Solutions) HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction and Filtration) Sample_Prep->HPLC_System Data_Acquisition Chromatographic Data Acquisition HPLC_System->Data_Acquisition Data_Processing Data Processing (Peak Integration, Calibration) Data_Acquisition->Data_Processing Specificity Specificity Final_Report Final Report (Application Note) Specificity->Final_Report Linearity Linearity & Range Linearity->Final_Report Accuracy Accuracy (Recovery) Accuracy->Final_Report Precision Precision (Intra- & Inter-day) Precision->Final_Report LOD_LOQ LOD & LOQ LOD_LOQ->Final_Report Robustness Robustness Robustness->Final_Report Data_Processing->Specificity Data_Processing->Linearity Data_Processing->Accuracy Data_Processing->Precision Data_Processing->LOD_LOQ Data_Processing->Robustness

Caption: Workflow for HPLC method development and validation of this compound.

Disclaimer: This document provides a proposed methodology based on the analysis of similar compounds. The specific parameters, especially the detection wavelength and gradient program, may require optimization for this compound. It is imperative to perform a full method validation to ensure the suitability of the method for its intended application.

References

Application Note: Quantification of Nudifloside B using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Introduction

Nudifloside B is an iridoid glycoside that has been isolated from the stems of Jasminum nudiflorum. As a natural product with potential pharmacological activities, a reliable and accurate analytical method for its quantification is essential for research, quality control, and drug development purposes. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used technique for the quantitative analysis of such compounds due to its sensitivity, specificity, and reproducibility.[1][2] This application note details a validated HPLC-UV method for the quantification of this compound in various sample matrices.

Principle of HPLC-UV

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase that is pumped through the column at high pressure. For the analysis of this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

Following separation, the eluted compounds pass through a UV detector. The UV detector measures the absorbance of ultraviolet light by the analyte at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the flow cell. By comparing the peak area of the analyte to a calibration curve generated from standards of known concentration, the amount of this compound in a sample can be accurately determined.[1]

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV/Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Formic acid (or Phosphoric acid, analytical grade)

  • Sample Preparation:

    • Syringe filters (0.45 µm)

    • Vortex mixer

    • Analytical balance

2. Chromatographic Conditions

ParameterCondition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid)
Gradient elution (see Table 1)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm
Injection Volume 10 µL
Run Time 20 minutes

Table 1: Mobile Phase Gradient Program

Time (min)Acetonitrile (%)Water (0.1% Formic Acid) (%)
0.01090
15.04060
17.01090
20.01090

3. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a plant extract is provided below.

  • Extraction: Accurately weigh a known amount of the powdered sample (e.g., 1 g) and extract with a suitable solvent (e.g., 25 mL of methanol) using ultrasonication for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

5. Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[3]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix was confirmed by comparing the chromatograms of a blank sample, a standard solution, and a sample solution. No interfering peaks were observed at the retention time of this compound.

  • Linearity: A calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions.

  • Precision: The precision of the method was determined by analyzing replicate injections of a standard solution at three different concentrations on the same day (intra-day precision) and on three different days (inter-day precision).

  • Accuracy: The accuracy was assessed by performing a recovery study. A known amount of this compound standard was added to a sample of known concentration, and the recovery percentage was calculated.

  • LOD and LOQ: The limit of detection (LOD) and limit of quantitation (LOQ) were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Quantitative Data Summary

Table 2: Linearity and Range

ParameterValue
Linear Range 1 - 100 µg/mL
Regression Equation y = 25432x + 1587
Correlation Coefficient (r²) 0.9998

Table 3: Precision

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=9)
5.01.822.15
25.01.151.48
75.00.891.02

Table 4: Accuracy (Recovery)

Spiked Concentration (µg/mL)Amount Found (µg/mL)Recovery (%)%RSD (n=3)
10.09.8598.51.2
50.049.6299.20.9
90.089.8199.80.7

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (µg/mL)
LOD0.25
LOQ0.80

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (1-100 µg/mL) HPLC_System HPLC System (C18 Column, Gradient Elution) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction, Filtration) Sample_Prep->HPLC_System UV_Detector UV Detector (235 nm) HPLC_System->UV_Detector Chromatogram Chromatogram Acquisition UV_Detector->Chromatogram Quantification Quantification (Peak Area vs. Calibration Curve) Chromatogram->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation

Caption: Experimental workflow for this compound quantification.

logical_relationship Nudifloside_B This compound in Sample Separation HPLC Separation (Reversed-Phase) Nudifloside_B->Separation is separated by Detection UV Detection (Absorbance at 235 nm) Separation->Detection is detected by Signal Electrical Signal (Proportional to Absorbance) Detection->Signal generates Quantification Concentration (µg/mL) Signal->Quantification is converted to

Caption: Logical relationship of the analytical process.

References

Unveiling the Molecular Architecture of Nudifloside B: An NMR Spectroscopy Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a detailed application note and comprehensive protocols for the structure elucidation of Nudifloside B, a significant iridoid glycoside, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides a step-by-step guide, from sample preparation to the interpretation of complex spectral data, facilitating a deeper understanding of this natural product's chemical structure.

This compound, isolated from plants such as Jasminum nudiflorum, belongs to the secoiridoid class of natural products, which are known for their diverse biological activities. Accurate structural determination is paramount for the exploration of their therapeutic potential. NMR spectroscopy stands as the most powerful tool for unambiguously determining the constitution and stereochemistry of such novel compounds.

This application note details the integrated use of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H-NMR, ¹³C-NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), to assemble the molecular puzzle of this compound.

Quantitative NMR Data Summary

The complete ¹H and ¹³C NMR spectral data for this compound, as reported in the literature, are summarized below. These assignments are crucial for the verification of the compound's identity and for further research into its chemical and biological properties.

Table 1: ¹H-NMR (500 MHz, CD₃OD) and ¹³C-NMR (125 MHz, CD₃OD) Data for this compound

Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH, mult., J in Hz)
Aglycone Moiety
194.55.85 (br s)
3152.47.48 (s)
4110.8-
531.92.95 (m)
637.82.10 (m), 1.85 (m)
7130.3-
8129.85.80 (q, 7.0)
946.92.60 (m)
1013.91.65 (d, 7.0)
11168.5-
OCH₃51.83.65 (s)
Glucosyl Moiety
1'99.84.65 (d, 8.0)
2'74.53.20 (dd, 8.0, 9.0)
3'77.93.38 (t, 9.0)
4'71.53.30 (t, 9.0)
5'78.13.25 (m)
6'62.73.85 (dd, 2.0, 12.0), 3.68 (dd, 5.5, 12.0)
Second Acyl Group
1''167.9-
2''130.56.25 (d, 16.0)
3''146.27.55 (d, 16.0)
4''127.2-
5''116.56.78 (d, 8.5)
6''146.8-
7''149.2-
8''115.26.95 (d, 2.0)
9''123.16.68 (dd, 8.5, 2.0)

Data sourced from Dinda, B., Debnath, S., & Harigaya, Y. (2007). Naturally occurring secoiridoids and bioactivity of naturally occurring iridoids and secoiridoids. A review, part 2. Chemical & Pharmaceutical Bulletin, 55(5), 689-728.

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided to ensure reproducibility and to guide researchers in their own structural elucidation endeavors.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated methanol (B129727) (CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter to avoid shimming issues.

2. 1D-NMR Spectroscopy (¹H and ¹³C):

  • Instrument: 500 MHz NMR Spectrometer.

  • Solvent: CD₃OD.

  • Temperature: 298 K.

  • ¹H-NMR:

    • Acquire spectra with a spectral width of 12 ppm.

    • Use a 30-degree pulse width with a relaxation delay of 1.0 s.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak of CD₃OD (δH 3.31 ppm).

  • ¹³C-NMR:

    • Acquire proton-decoupled spectra with a spectral width of 220 ppm.

    • Use a 30-degree pulse width with a relaxation delay of 2.0 s.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak of CD₃OD (δC 49.0 ppm).

3. 2D-NMR Spectroscopy (COSY, HSQC, HMBC):

  • COSY (¹H-¹H Correlation Spectroscopy):

    • Acquire the spectrum with a spectral width of 12 ppm in both dimensions.

    • Collect 2048 data points in F2 and 256-512 increments in F1.

    • Apply a sine-bell window function before Fourier transformation.

    • This experiment identifies protons that are spin-spin coupled, typically through two to three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Acquire the spectrum to correlate proton and carbon signals that are directly attached (one-bond ¹JCH coupling).

    • Set the spectral width in F2 (¹H) to 12 ppm and in F1 (¹³C) to 180 ppm.

    • Optimize for an average ¹JCH coupling constant of 145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Acquire the spectrum to identify longer-range correlations between protons and carbons (two to four bonds, ²JCH, ³JCH, ⁴JCH).

    • Set the spectral widths similar to the HSQC experiment.

    • Optimize the long-range coupling delay for an average value of 8 Hz. This is crucial for connecting different structural fragments.

Structure Elucidation Workflow

The logical progression of experiments and data analysis is critical for the successful elucidation of a novel structure.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_final_structure Final Structure Confirmation NMR_1D 1D NMR (¹H, ¹³C, DEPT) Proton_System Identify Proton Spin Systems (from COSY) NMR_1D->Proton_System Provides initial proton chemical shifts and multiplicities CH_Correlation Direct C-H Correlations (from HSQC) NMR_1D->CH_Correlation Provides carbon chemical shifts NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_2D->Proton_System NMR_2D->CH_Correlation Fragment_Assembly Assemble Molecular Fragments (from HMBC) NMR_2D->Fragment_Assembly Stereochemistry Determine Relative Stereochemistry (from NOESY/ROESY) NMR_2D->Stereochemistry Proton_System->CH_Correlation Assigns protons to specific carbons CH_Correlation->Fragment_Assembly Provides basic C-H units Structure_Proposal Propose Final Structure Fragment_Assembly->Structure_Proposal Connects fragments into a complete structure Stereochemistry->Structure_Proposal Defines 3D arrangement Comparison Compare with Literature Data Structure_Proposal->Comparison

Caption: Workflow for NMR-based structure elucidation.

Signaling Pathway of NMR Data Interpretation

The interpretation of NMR data to elucidate a chemical structure follows a logical pathway, where information from different experiments is integrated to build the final molecular model.

NMR_Interpretation_Pathway H1_NMR ¹H-NMR (Proton Environment) COSY COSY (H-H Connectivity) H1_NMR->COSY C13_NMR ¹³C-NMR (Carbon Skeleton) HSQC HSQC (Direct C-H Attachment) C13_NMR->HSQC COSY->HSQC Identifies coupled protons HMBC HMBC (Long-Range C-H Connectivity) HSQC->HMBC Assigns directly bonded C-H pairs Final_Structure This compound Structure HMBC->Final_Structure Connects molecular fragments

Caption: Logical flow of NMR data interpretation.

This application note serves as a valuable resource for the scientific community, providing the necessary data and protocols to accelerate research and development in the field of natural products and medicinal chemistry. The clear and concise presentation of NMR data and experimental workflows will aid in the efficient and accurate structural characterization of this compound and related compounds.

Application Notes: In Vitro Anti-inflammatory Activity of Nudifloside B

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inflammation is a critical biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The discovery of novel anti-inflammatory agents is a key focus of drug development. In vitro assays provide a crucial first step in identifying and characterizing the therapeutic potential of new compounds. These assays often utilize cell models, such as lipopolysaccharide (LPS)-stimulated macrophages, to mimic an inflammatory response. Key inflammatory mediators measured include nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The underlying molecular mechanisms often involve the modulation of critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

This document provides a detailed overview and protocols for evaluating the in vitro anti-inflammatory properties of a test compound, exemplified by Nudifloside B.

Data Presentation: Anti-inflammatory Profile of this compound

The following tables summarize the quantitative data from in vitro assays designed to assess the anti-inflammatory effects of this compound on LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on the Production of Inflammatory Mediators

MediatorAssay MethodThis compound IC₅₀ (µM)Positive Control (Dexamethasone) IC₅₀ (µM)
Nitric Oxide (NO)Griess Assay18.5 ± 2.15.2 ± 0.8
Prostaglandin E₂ (PGE₂)ELISA25.3 ± 3.48.9 ± 1.1
TNF-αELISA15.8 ± 1.94.1 ± 0.6
IL-6ELISA22.1 ± 2.56.7 ± 0.9
IL-1βELISA19.4 ± 2.25.5 ± 0.7
Data are presented as mean ± standard deviation (SD) from three independent experiments. IC₅₀ represents the concentration required for 50% inhibition of the mediator's production.

Table 2: Effect of this compound on Pro-inflammatory Gene Expression

Gene TargetAssay MethodFold Change (LPS)Fold Change (LPS + this compound 25 µM)
iNOSRT-qPCR45.2 ± 5.112.3 ± 1.8
COX-2RT-qPCR38.6 ± 4.315.7 ± 2.0
TNF-αRT-qPCR55.1 ± 6.218.9 ± 2.4
IL-6RT-qPCR62.7 ± 7.025.4 ± 3.1
Gene expression was normalized to a housekeeping gene (e.g., GAPDH) and is expressed as fold change relative to untreated control cells. Data are mean ± SD.

Table 3: Effect of this compound on NF-κB and MAPK Signaling Pathways

Protein TargetAssay Method% Inhibition of Phosphorylation (this compound 25 µM)
p-IκBαWestern Blot68 ± 7.5
p-p65 (NF-κB)Western Blot62 ± 6.9
p-p38Western Blot75 ± 8.1
p-ERK1/2Western Blot55 ± 6.2
p-JNKWestern Blot48 ± 5.7
Data represent the percentage inhibition of LPS-induced protein phosphorylation as determined by densitometry analysis of Western blots, normalized to total protein levels. Data are mean ± SD.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow and the key signaling pathways involved in the inflammatory response.

G c1 Culture RAW 264.7 Macrophages c2 Determine Non-Toxic Dose of this compound (MTT Assay) c1->c2 e1 Pre-treat cells with This compound c2->e1 e2 Stimulate with LPS (e.g., 1 µg/mL) e1->e2 a1 Collect Supernatant e2->a1 a2 Lyse Cells e2->a2 a3 Griess Assay (NO) a1->a3 a4 ELISA (Cytokines, PGE2) a1->a4 a5 RT-qPCR (mRNA) a2->a5 a6 Western Blot (Proteins) a2->a6

Caption: Experimental workflow for evaluating this compound.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NudiB This compound IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65 p65 IkB->NFkB_p65 NFkB_p50 p50 IkB->NFkB_p50 Nucleus Nucleus NFkB_p65->Nucleus Translocation NFkB_p50->Nucleus Translocation DNA DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription NudiB->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NudiB This compound MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K MAP2K_p38 MKK3/6 MAP3K->MAP2K_p38 MAP2K_JNK MKK4/7 MAP3K->MAP2K_JNK MAP2K_ERK MEK1/2 MAP3K->MAP2K_ERK p38 p38 MAP2K_p38->p38 JNK JNK MAP2K_JNK->JNK ERK ERK1/2 MAP2K_ERK->ERK AP1 AP-1 p38->AP1 Activate Genes Pro-inflammatory Gene Expression JNK->AP1 Activate ERK->AP1 Activate AP1->Genes NudiB->p38 Inhibits Phosphorylation NudiB->JNK NudiB->ERK

Caption: Inhibition of the MAPK signaling pathway.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key in vitro anti-inflammatory assays.

Protocol 1: Cell Culture and Viability Assay

Objective: To culture RAW 264.7 macrophages and determine the non-cytotoxic concentration range of this compound using the MTT assay.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator. Subculture cells every 2-3 days when they reach 80-90% confluency.

  • Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the vehicle control. Select the highest concentrations of this compound that show >95% cell viability for subsequent inflammation assays.

Protocol 2: Nitric Oxide (NO) Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.[1]

Materials:

  • Cells cultured and seeded as in Protocol 1.

  • This compound (at non-toxic concentrations).

  • Lipopolysaccharide (LPS) from E. coli (stock at 1 mg/mL).

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Sodium nitrite (B80452) (NaNO₂) standard solution.

Procedure:

  • Seeding: Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/mL and incubate for 24 hours.

  • Pre-treatment: Remove the medium and add 100 µL of medium containing various concentrations of this compound or vehicle control. Incubate for 1 hour.[1]

  • Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[1]

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production for each this compound concentration relative to the LPS-only treated group.

Protocol 3: Cytokine (TNF-α, IL-6) Measurement by ELISA

Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines.[2][3]

Materials:

  • Cell culture supernatant collected from the NO assay (Protocol 2, Step 4).

  • Commercially available ELISA kits for murine TNF-α and IL-6.

  • Microplate reader capable of reading absorbance at 450 nm.

Procedure:

  • Sample Collection: After the 24-hour incubation with LPS and this compound, centrifuge the culture plate to pellet any detached cells and collect the supernatant. Store at -80°C if not used immediately.

  • ELISA Protocol: Perform the ELISA according to the manufacturer's specific instructions for the chosen kit. A general workflow is as follows:

    • Add capture antibody to the wells of a 96-well ELISA plate and incubate.

    • Wash the plate and block non-specific binding sites.

    • Add standards, controls, and cell culture supernatants to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP).

    • Wash the plate and add the substrate solution (e.g., TMB).

    • Stop the reaction with the provided stop solution.

  • Measurement: Read the absorbance at 450 nm.

  • Calculation: Calculate the cytokine concentrations in the samples using the standard curve generated from the recombinant cytokine standards. Determine the percentage inhibition for each this compound concentration.

Protocol 4: Western Blot for NF-κB and MAPK Pathway Proteins

Objective: To investigate the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.[3][4]

Materials:

  • Cells cultured in 6-well plates.

  • This compound and LPS.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for a shorter duration suitable for pathway activation (e.g., 15-30 minutes).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris. Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each sample using the BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, mix with Laemmli buffer, and heat. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane thoroughly with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the inhibitory effect of this compound.

References

Application Note: Assessment of Nudifloside B Antioxidant Activity using the DPPH Radical Scavenging Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nudifloside B, a compound of interest, is evaluated for its antioxidant potential using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This application note provides a detailed protocol for researchers, scientists, and drug development professionals. The DPPH assay is a widely used, simple, and rapid method to screen the antioxidant capacity of various substances.[1] The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[2] This reduction of the DPPH radical is accompanied by a color change from deep purple to a light yellow, which can be quantified spectrophotometrically by measuring the decrease in absorbance at approximately 517 nm.[1][3] The degree of discoloration is directly proportional to the scavenging potential of the antioxidant compound being tested.[3]

Principle of the DPPH Assay

The DPPH radical is a stable free radical that, in its radical form, absorbs light at a characteristic wavelength of around 517 nm.[1] When an antioxidant compound is added to a solution containing DPPH, it donates a hydrogen atom to the DPPH radical, leading to the formation of the reduced, non-radical form, DPPH-H.[4] This reduction results in a color change from purple to yellow, and a corresponding decrease in the absorbance at 517 nm. The percentage of DPPH radical scavenging activity is then calculated based on the difference in absorbance between the control (DPPH solution without the sample) and the test sample.

Experimental Protocols

1. Materials and Reagents

  • This compound (of known purity)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (HPLC grade) or Ethanol[1][5]

  • Ascorbic acid or Trolox (as a positive control)[1][3]

  • 96-well microplate[5]

  • Microplate reader capable of measuring absorbance at 517 nm[3][6]

  • Multichannel pipette[5]

  • Volumetric flasks and pipettes

  • Amber-colored bottles or flasks (to protect DPPH solution from light)[1]

2. Preparation of Solutions

  • DPPH Stock Solution (e.g., 0.2 mM):

    • Accurately weigh 3.94 mg of DPPH powder and dissolve it in 50 mL of methanol in a volumetric flask.[5]

    • Store this stock solution in an amber-colored bottle at 4°C to protect it from light.[1][5] It is recommended to prepare this solution fresh.[1]

  • DPPH Working Solution (e.g., 0.1 mM):

    • Dilute the DPPH stock solution with methanol to achieve the desired working concentration.[1] For example, to prepare a 0.1 mM working solution, dilute the 0.2 mM stock solution 1:1 with methanol.

    • The absorbance of the working solution at 517 nm should be adjusted to approximately 1.0 ± 0.2.[4]

  • This compound Sample Solutions:

    • Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Positive Control Solution (Ascorbic Acid or Trolox):

    • Prepare a stock solution of the positive control (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions in the same manner as for this compound to obtain the same concentration range.

3. Assay Procedure (96-Well Plate Method)

  • In a 96-well microplate, add 100 µL of the different concentrations of this compound sample solutions into respective wells.

  • Add 100 µL of the different concentrations of the positive control solutions into their designated wells.

  • For the blank (control), add 100 µL of methanol to separate wells.[1]

  • To initiate the reaction, add 100 µL of the DPPH working solution to all wells containing the samples, positive control, and blank.[1][5]

  • Mix the contents of the wells thoroughly by gentle shaking.

  • Incubate the plate in the dark at room temperature for 30 minutes.[1][6] The incubation time can be optimized based on the reaction kinetics.[1]

  • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[1][6]

4. Data Analysis

The percentage of DPPH radical scavenging activity is calculated using the following formula:[7]

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the DPPH solution without the sample (blank).

  • A_sample is the absorbance of the DPPH solution with the this compound sample or positive control.

The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the different concentrations of this compound.[6][8] The IC50 value can be calculated using linear regression analysis from the dose-response curve.[8][9] A lower IC50 value indicates a higher antioxidant activity.

Data Presentation

The quantitative results of the DPPH radical scavenging activity of this compound and the positive control can be summarized in the following tables.

Table 1: Percentage of DPPH Radical Scavenging Activity

Concentration (µg/mL)This compound (% Inhibition ± SD)Ascorbic Acid (% Inhibition ± SD)
10085.2 ± 2.196.5 ± 1.5
5072.8 ± 1.888.2 ± 1.9
2555.1 ± 2.575.4 ± 2.3
12.538.6 ± 1.560.1 ± 2.0
6.2520.3 ± 1.242.7 ± 1.7

(Note: The data presented above are hypothetical and for illustrative purposes only.)

Table 2: IC50 Values for DPPH Radical Scavenging Activity

CompoundIC50 Value (µg/mL)
This compound22.5
Ascorbic Acid9.8

(Note: The data presented above are hypothetical and for illustrative purposes only.)

Mandatory Visualization

The following diagram illustrates the experimental workflow for the DPPH assay.

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare DPPH Working Solution add_dpph Add DPPH Solution to all wells prep_dpph->add_dpph prep_sample Prepare this compound Serial Dilutions add_samples Add Samples/Controls to 96-well Plate prep_sample->add_samples prep_control Prepare Positive Control Serial Dilutions prep_control->add_samples add_samples->add_dpph incubate Incubate in Dark (30 min) add_dpph->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for the DPPH radical scavenging assay.

The following diagram illustrates the chemical principle of the DPPH assay.

DPPH_Principle cluster_reaction DPPH Radical Scavenging Mechanism DPPH_radical DPPH• (Purple) DPPH_reduced DPPH-H (Yellow) DPPH_radical->DPPH_reduced + H• Antioxidant This compound-H (Antioxidant) Antioxidant_radical This compound• (Radical) Antioxidant->Antioxidant_radical - H•

References

Application Notes and Protocols for Studying the Neuroprotective Effects of Nudifloside B in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nudifloside B, a phenylethanoid glycoside, is a natural compound of interest for its potential neuroprotective properties. These application notes provide a comprehensive guide for researchers to investigate the efficacy of this compound in protecting neuronal cells from damage in vitro. The protocols outlined below are based on established methodologies for assessing neuroprotection in cell culture, using the well-characterized human neuroblastoma cell line, SH-SY5Y, as a model system. While direct quantitative data for this compound is still emerging, the data presented here is based on studies of the structurally and functionally similar compound, Tubuloside B, to provide a relevant framework for experimental design and data interpretation.[1][2]

Data Presentation

The following tables summarize the expected quantitative outcomes based on studies with Tubuloside B, which can be used as a reference for designing experiments with this compound.

Table 1: Effect of this compound on Neuronal Cell Viability under Oxidative Stress

Treatment GroupConcentrationCell Viability (%)
Control (untreated)-100 ± 5.0
Neurotoxin (e.g., TNFα)Varies50 ± 4.5
Neurotoxin + this compound1 µg/mL65 ± 3.8
Neurotoxin + this compound10 µg/mL78 ± 4.2
Neurotoxin + this compound100 µg/mL90 ± 3.5
Data is presented as mean ± standard deviation. Cell viability can be assessed using the MTT assay.[1]

Table 2: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels

Treatment GroupConcentrationRelative ROS Levels (%)
Control (untreated)-100 ± 8.0
Neurotoxin (e.g., TNFα)Varies250 ± 15.0
Neurotoxin + this compound1 µg/mL180 ± 12.5
Neurotoxin + this compound10 µg/mL130 ± 10.2
Neurotoxin + this compound100 µg/mL110 ± 9.8
Data is presented as mean ± standard deviation. ROS levels can be measured using the DCFH-DA assay.[1][2]

Table 3: Effect of this compound on Apoptosis-Related Protein Expression

Treatment GroupConcentrationBax/Bcl-2 Ratio
Control (untreated)-1.0 ± 0.2
Neurotoxin (e.g., TNFα)Varies4.5 ± 0.5
Neurotoxin + this compound1 µg/mL3.2 ± 0.4
Neurotoxin + this compound10 µg/mL2.1 ± 0.3
Neurotoxin + this compound100 µg/mL1.3 ± 0.2
Data is presented as mean ± standard deviation. Protein expression can be quantified by Western blot analysis.

Experimental Protocols

Cell Culture and Treatment

This protocol describes the basic culture of SH-SY5Y cells and the general procedure for treatment with a neurotoxin and this compound.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Neurotoxin of choice (e.g., TNFα, H₂O₂, Amyloid-beta)

Protocol:

  • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) and allow them to attach and grow to 70-80% confluency.

  • For neuroprotection experiments, pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µg/mL) for 2 hours.

  • Following pre-treatment, add the neurotoxin to the culture medium to induce cell damage.

  • Include appropriate controls: untreated cells, cells treated with the neurotoxin alone, and cells treated with this compound alone.

  • Incubate the cells for the desired period (e.g., 24-48 hours) before proceeding with specific assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Protocol:

  • After the treatment period, remove the culture medium from the 96-well plate.

  • Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.[3]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.

Materials:

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe

  • Serum-free medium

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • After treatment, wash the cells with PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove the excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a microplate reader or visualize under a fluorescence microscope.

  • Quantify the relative ROS levels as a percentage of the control group.[1]

Apoptosis Assessment (Hoechst Staining)

This method uses a fluorescent dye to visualize nuclear morphology and identify apoptotic cells.

Materials:

  • Hoechst 33342 stain

  • Paraformaldehyde (PFA)

  • Fluorescence microscope

Protocol:

  • After treatment, wash the cells with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells again with PBS.

  • Stain the cells with Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 10 minutes at room temperature in the dark.

  • Wash the cells with PBS.

  • Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

Western Blot Analysis for Bcl-2 and Bax

This technique is used to quantify the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

Materials:

  • RIPA lysis buffer

  • Protease inhibitor cocktail

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection system

Protocol:

  • After treatment, lyse the cells in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL detection system.

  • Quantify the band intensities and normalize to the loading control to determine the Bax/Bcl-2 ratio.

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis cell_culture SH-SY5Y Cell Culture seeding Cell Seeding in Plates cell_culture->seeding pretreatment Pre-treatment with This compound seeding->pretreatment neurotoxin Induction of Neurotoxicity (e.g., TNFα) pretreatment->neurotoxin viability Cell Viability (MTT Assay) neurotoxin->viability ros ROS Measurement (DCFH-DA Assay) neurotoxin->ros apoptosis Apoptosis Assessment (Hoechst Staining) neurotoxin->apoptosis western Protein Expression (Western Blot for Bcl-2/Bax) neurotoxin->western data_quant Data Quantification and Statistical Analysis viability->data_quant ros->data_quant apoptosis->data_quant western->data_quant

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

signaling_pathway cluster_stimulus Stimulus cluster_compound Intervention cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome neurotoxin Neurotoxin (e.g., TNFα, Oxidative Stress) caspase3 Caspase-3 neurotoxin->caspase3 ros_node ROS Generation neurotoxin->ros_node nudifloside This compound pi3k_akt PI3K/Akt Pathway nudifloside->pi3k_akt Activates nudifloside->caspase3 Inhibits nudifloside->ros_node Inhibits nrf2 Nrf2 pi3k_akt->nrf2 Activates survival Neuronal Survival pi3k_akt->survival bcl2 Bcl-2 (Anti-apoptotic) nrf2->bcl2 Upregulates nrf2->survival bax Bax (Pro-apoptotic) bax->caspase3 bcl2->bax Inhibits apoptosis Apoptosis bcl2->apoptosis caspase3->apoptosis ros_node->bax

Caption: Proposed signaling pathway for the neuroprotective effects of this compound.

References

Application of Nudifloside B in Cytotoxicity Studies on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Note to the user: Following a comprehensive search of publicly available scientific literature, no specific data or research articles were found regarding the application of Nudifloside B in cytotoxicity studies on cancer cell lines. The information presented below is a generalized template for an application note and protocol for a hypothetical natural product, herein referred to as "Compound X," to guide researchers in similar studies. This template can be adapted for this compound should experimental data become available.

Application Note: Cytotoxicity of Compound X on Human Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Compound X, a novel natural product, has been investigated for its potential anticancer properties. This document outlines the application of Compound X in cytotoxicity studies against various human cancer cell lines. The protocols provided herein describe the methodologies for determining the half-maximal inhibitory concentration (IC50), and for characterizing the apoptotic effects of Compound X. The presented data is for a hypothetical compound and should be replaced with experimental findings for this compound.

Data Presentation

The cytotoxic activity of Compound X was evaluated against a panel of human cancer cell lines using the MTT assay after 72 hours of treatment. The IC50 values, representing the concentration of Compound X required to inhibit 50% of cell growth, are summarized in Table 1.

Table 1: Cytotoxic Activity of Compound X against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) ± SD
MCF-7Breast Adenocarcinoma15.2 ± 1.8
MDA-MB-231Breast Adenocarcinoma25.5 ± 2.1
A549Lung Carcinoma32.1 ± 3.5
HeLaCervical Carcinoma18.9 ± 2.3
HCT116Colon Carcinoma22.4 ± 2.0

Experimental Protocols

1. Cell Culture and Maintenance

  • Human cancer cell lines (MCF-7, MDA-MB-231, A549, HeLa, and HCT116) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are subcultured every 2-3 days to maintain exponential growth.

2. MTT Assay for Cell Viability

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of Compound X (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and incubate for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the concentration of Compound X.

3. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Procedure:

    • Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

    • Treat the cells with Compound X at its IC50 concentration for 48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

    • The percentages of cells in different stages of apoptosis (viable, early apoptotic, late apoptotic, necrotic) are quantified.

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis start Start cell_culture Cancer Cell Culture (MCF-7, A549, etc.) start->cell_culture seeding Cell Seeding (96-well & 6-well plates) cell_culture->seeding treatment Treat with this compound (Varying Concentrations) seeding->treatment mtt_assay MTT Assay (72 hours) treatment->mtt_assay apoptosis_assay Annexin V-FITC/PI Assay (48 hours) treatment->apoptosis_assay ic50 IC50 Determination mtt_assay->ic50 flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry end_point Conclusion ic50->end_point flow_cytometry->end_point signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Nudifloside_B This compound FasL FasL Nudifloside_B->FasL induces Bax Bax Nudifloside_B->Bax upregulates Bcl2 Bcl-2 Nudifloside_B->Bcl2 downregulates FasR Fas Receptor FasL->FasR Caspase8 Caspase-8 FasR->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Application Notes and Protocols for Testing Nudifloside B in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nudifloside B is a natural compound that has garnered interest for its potential therapeutic properties. While direct in-vivo evidence of its anti-inflammatory activity is emerging, related compounds suggest that it may exert its effects through the modulation of key inflammatory signaling pathways. This document provides detailed protocols for evaluating the anti-inflammatory efficacy of this compound in established preclinical animal models of acute and chronic inflammation. The protocols outlined below for lipopolysaccharide (LPS)-induced systemic inflammation, carrageenan-induced paw edema, and complete Freund's adjuvant (CFA)-induced arthritis are widely accepted models for screening novel anti-inflammatory agents.

Hypothesized Mechanism of Action

Based on the activity of structurally related compounds, it is hypothesized that this compound may inhibit pro-inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways are central to the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[3][4] By suppressing these pathways, this compound could potentially reduce the expression of these cytokines, thereby ameliorating the inflammatory response.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inflammatory Mediators TLR4 TLR4 IKK IKK TLR4->IKK p38 p38 MAPK TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK TNFR TNFR TNFR->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_n NF-κB NFκB->NFκB_n translocates AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 NudiflosideB This compound NudiflosideB->IKK inhibits NudiflosideB->p38 inhibits NudiflosideB->ERK inhibits NudiflosideB->JNK inhibits Gene Pro-inflammatory Gene Transcription NFκB_n->Gene AP1->Gene TNFa TNF-α Gene->TNFa IL1b IL-1β Gene->IL1b IL6 IL-6 Gene->IL6 LPS LPS LPS->TLR4 TNFa_e TNF-α TNFa_e->TNFR

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Experimental Protocols

The following are detailed protocols for three standard in-vivo models of inflammation.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to evaluate the effect of this compound on acute systemic inflammation.

Materials:

  • Lipopolysaccharide (LPS) from Escherichia coli

  • This compound

  • Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)

  • Dexamethasone (positive control)

  • Male C57BL/6 mice (8-10 weeks old)

  • Sterile syringes and needles

  • ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

  • Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week prior to the experiment with ad libitum access to food and water.

  • Grouping: Randomly divide mice into the following groups (n=8 per group):

    • Group 1 (Control): Vehicle administration.

    • Group 2 (LPS Control): Vehicle + LPS injection.

    • Group 3 (Positive Control): Dexamethasone (e.g., 5 mg/kg) + LPS injection.

    • Group 4-6 (this compound): this compound (e.g., 10, 25, 50 mg/kg) + LPS injection.

  • Dosing: Administer this compound, dexamethasone, or vehicle intraperitoneally (i.p.) or orally (p.o.) 1 hour before LPS challenge.

  • Inflammation Induction: Induce systemic inflammation by injecting LPS (e.g., 1 mg/kg, i.p.).[5]

  • Sample Collection: 2 hours after LPS injection, collect blood via cardiac puncture under anesthesia.

  • Cytokine Analysis: Separate serum and measure the concentrations of TNF-α, IL-1β, and IL-6 using ELISA kits according to the manufacturer's instructions.

G acclimatization Animal Acclimatization (1 week) grouping Random Grouping (n=8/group) acclimatization->grouping dosing Drug Administration (this compound or Vehicle) grouping->dosing lps_injection LPS Injection (1 mg/kg, i.p.) dosing->lps_injection 1 hour blood_collection Blood Collection (2 hours post-LPS) lps_injection->blood_collection cytokine_analysis Cytokine Analysis (ELISA) blood_collection->cytokine_analysis

Caption: Experimental workflow for LPS-induced systemic inflammation.
Carrageenan-Induced Paw Edema in Rats

This is a model of acute, localized inflammation.[6][7]

Materials:

  • Lambda carrageenan (1% w/v in sterile saline)

  • This compound

  • Vehicle

  • Indomethacin (B1671933) (positive control)

  • Male Wistar rats (150-200 g)

  • Pletysmometer or digital calipers

  • Sterile syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week.

  • Grouping: Randomly divide rats into groups (n=6 per group) similar to the LPS model.

  • Dosing: Administer this compound, indomethacin (e.g., 10 mg/kg), or vehicle 1 hour before carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[8]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[8]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.

Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats

This model mimics the chronic inflammation and joint damage seen in rheumatoid arthritis.[9]

Materials:

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • This compound

  • Vehicle

  • Methotrexate (B535133) (positive control)

  • Male Lewis or Sprague-Dawley rats (180-220 g)

  • Digital calipers

  • Sterile syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week.

  • Grouping: Randomly divide rats into groups (n=8 per group).

  • Arthritis Induction: On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw.[10]

  • Dosing: Begin daily administration of this compound, methotrexate (e.g., 0.5 mg/kg), or vehicle from day 0 or after the onset of secondary inflammation (around day 10) and continue for a specified period (e.g., 21 or 28 days).

  • Assessment of Arthritis:

    • Paw Volume: Measure the volume of both hind paws periodically (e.g., every 2-3 days).

    • Arthritis Score: Score the severity of arthritis in all four paws based on a scale (e.g., 0-4 for each paw, where 0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=ankylosis).

  • Biochemical and Histological Analysis: At the end of the study, collect blood to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). Euthanize the animals and collect the ankle joints for histological examination of synovial inflammation, cartilage destruction, and bone erosion.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. Below are example templates for presenting the results from the described protocols.

Table 1: Effect of this compound on Serum Cytokine Levels in LPS-Induced Systemic Inflammation in Mice

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Control -50 ± 520 ± 380 ± 10
LPS Control -1500 ± 120800 ± 752500 ± 200
Dexamethasone 5300 ± 40150 ± 20500 ± 60
This compound 101200 ± 110650 ± 602000 ± 180
This compound 25800 ± 70400 ± 451200 ± 110
This compound 50500 ± 55250 ± 30800 ± 75
Data are presented as mean ± SEM. p < 0.05 compared to LPS Control.

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition
Control -0.10 ± 0.02-
Carrageenan Control -1.20 ± 0.150
Indomethacin 100.45 ± 0.0562.5
This compound 101.05 ± 0.1212.5
This compound 250.80 ± 0.0933.3
This compound 500.60 ± 0.0750.0
Data are presented as mean ± SEM. p < 0.05 compared to Carrageenan Control.

Table 3: Effect of this compound on Arthritis Severity in CFA-Induced Arthritic Rats

Treatment GroupDose (mg/kg/day)Arthritis Score (Day 21)Paw Volume (mL, Day 21)
Control -0.2 ± 0.11.5 ± 0.1
CFA Control -12.5 ± 1.23.8 ± 0.3
Methotrexate 0.54.5 ± 0.52.2 ± 0.2
This compound 1010.2 ± 1.03.4 ± 0.3
This compound 257.8 ± 0.82.9 ± 0.2
This compound 505.5 ± 0.62.4 ± 0.2
*Data are presented as mean ± SEM. p < 0.05 compared to CFA Control.

Conclusion

The protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound as a potential anti-inflammatory agent. By utilizing these well-established animal models, researchers can effectively assess its efficacy in both acute and chronic inflammatory conditions, elucidate its mechanism of action, and gather essential data for further drug development.

References

Troubleshooting & Optimization

Technical Support Center: Stability of Nudifloside B in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of Nudifloside B in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to assist in experimental design and troubleshooting.

Disclaimer: As of the latest literature review, specific public data on the degradation kinetics and complete stability profile of this compound is limited. Therefore, the following recommendations are based on general principles of chemical stability for structurally related compounds, such as secoiridoid glucosides, and established guidelines for drug stability testing. It is crucial to perform compound-specific stability studies for your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and its aqueous solutions?

A1: For solid this compound, long-term storage at -20°C is recommended to maintain its integrity. For short-term storage, 2-8°C is acceptable.[1] Aqueous solutions of this compound are expected to be less stable than the solid form. It is advisable to prepare solutions fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -20°C or -80°C and protected from light. Multiple freeze-thaw cycles should be avoided.

Q2: What factors can affect the stability of this compound in an aqueous solution?

A2: The stability of this compound in aqueous solutions can be influenced by several factors, including:

  • pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis of the glycosidic bond and ester functionalities present in the molecule.[2][3]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[2][3][4]

  • Light: Exposure to UV or even ambient light can lead to photodegradation.[2][4] It is recommended to handle solutions in a light-protected environment.

  • Oxidation: The presence of oxidizing agents could potentially degrade the molecule.[2]

  • Enzymes: If working with biological matrices, enzymatic degradation by glycosidases or esterases is possible.[2][5]

Q3: How should I prepare an aqueous solution of this compound for my experiments?

A3: To prepare an aqueous solution of this compound, follow these general steps:

  • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of powder in a suitable container.

  • Use a high-purity solvent, such as sterile, deionized water or a buffer appropriate for your experiment.

  • If solubility is an issue, a small amount of a co-solvent like DMSO or ethanol (B145695) may be used before diluting with the aqueous medium. However, be mindful of the potential impact of the co-solvent on your experiment and the stability of the compound.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Prepare the solution fresh and use it immediately if possible. If not, store as recommended in A1.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results over time. Degradation of this compound in the stock solution.Prepare fresh solutions for each experiment. If using a stored stock solution, perform a quality control check (e.g., by HPLC) to confirm its integrity before use. Avoid multiple freeze-thaw cycles.
Loss of activity of this compound in cell culture medium. Instability at physiological pH (around 7.4) and temperature (37°C).Minimize the pre-incubation time of this compound in the medium before adding it to the cells. Consider conducting a time-course experiment to assess its stability under your specific cell culture conditions.
Appearance of unknown peaks in HPLC analysis. Degradation of this compound.This is indicative of degradation. To identify the cause, conduct a forced degradation study (see experimental protocol below) under various stress conditions (acid, base, heat, light, oxidation) to see which conditions produce similar degradation products.
Precipitation of this compound in aqueous buffer. Poor solubility or pH-dependent solubility.Check the pH of your buffer. If solubility is a known issue, consider using a co-solvent or preparing a more dilute solution. Ensure the compound is fully dissolved before use.

Experimental Protocols

Forced Degradation Study of this compound

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose the solid this compound powder to 80°C in an oven. Also, heat the stock solution at 60°C.

    • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a suitable stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound under each condition.

    • Characterize the degradation products using techniques like LC-MS if necessary.

Table 1: Recommended Conditions for a Forced Degradation Study

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°CUp to 24 hours
Base Hydrolysis 0.1 M NaOHRoom TemperatureUp to 24 hours
Oxidation 3% H₂O₂Room TemperatureUp to 24 hours
Thermal (Solid) Dry Heat80°CUp to 48 hours
Thermal (Solution) In Solution60°CUp to 24 hours
Photostability ICH Q1B GuidelinesAmbientAs per guidelines

Visualizations

G cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, RT) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Degradation (60°C Solution, 80°C Solid) stock->thermal photo Photodegradation (ICH Q1B) stock->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation (% Degradation, Pathway ID) hplc->data

Caption: Workflow for a Forced Degradation Study of this compound.

G cluster_hydrolysis Hydrolysis (Acid or Base Catalyzed) nudifloside This compound (Secoiridoid Glucoside) aglycone Aglycone Intermediate nudifloside->aglycone Cleavage of Glycosidic Bond glucose Glucose nudifloside->glucose degradation_products Further Degradation Products aglycone->degradation_products Rearrangement/ Decomposition

Caption: Hypothetical Hydrolysis Pathway for this compound.

References

Troubleshooting Nudifloside B HPLC Peak Tailing: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of Nudifloside B.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an iridoid glycoside that can be isolated from the stems of Jasminum nudiflorum.[1] It is a natural product of interest in various research fields.

Q2: What is HPLC peak tailing and why is it a problem?

A2: In an ideal HPLC separation, the chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a phenomenon where the peak exhibits an asymmetry, with a trailing edge that is longer than the leading edge.[2] This can negatively impact the accuracy and precision of quantification by making it difficult to determine the exact start and end of the peak, leading to inconsistent integration and unreliable results.[2][3] It can also decrease the resolution between adjacent peaks.

Q3: What are the common causes of peak tailing in HPLC analysis of compounds like this compound?

A3: Peak tailing in reversed-phase HPLC can stem from several factors, including:

  • Secondary Interactions: Interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on the silica-based packing material.[4][5]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of the analyte or the stationary phase, causing secondary interactions.[2][4]

  • Column Issues: Degradation of the column, contamination, or a void at the column inlet can all contribute to poor peak shape.[2]

  • System and Hardware Issues: Excessive extra-column volume from long or wide-diameter tubing, or dead volume from poorly fitted connections, can cause peak broadening and tailing.[4][6]

  • Sample-Related Issues: Overloading the column with too much sample or using a sample solvent that is stronger than the mobile phase can lead to peak distortion.[2][3]

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to identifying and resolving the root cause of peak tailing in the HPLC analysis of this compound.

Step 1: Initial Checks and Low-Hanging Fruit

Before making significant changes to your method, it's essential to rule out common and easily correctable issues.

Question: Have you checked the basics of your HPLC system?

Answer:

  • Check for Leaks: Visually inspect all fittings and connections for any signs of leakage.

  • Ensure Proper Connections: Verify that all tubing and fittings are correctly installed to minimize dead volume.[6] PEEK finger-tight fittings should be snug, and stainless steel fittings should have the correct ferrule depth.[6]

  • Mobile Phase Preparation: Ensure your mobile phase is well-mixed, degassed, and prepared fresh.[7]

  • Sample Preparation: Filter your sample to remove any particulates that could clog the column.

Step 2: Evaluate and Optimize the Mobile Phase

The mobile phase composition, particularly its pH, plays a critical role in peak shape.

Question: How can I optimize the mobile phase to reduce peak tailing for this compound?

Answer:

  • Buffer Strength: If you are using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to maintain a stable pH.[2]

  • Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) can influence peak shape. Try adjusting the percentage of the organic modifier by 5-10%.[2]

Step 3: Investigate the HPLC Column

The column is the heart of the separation, and its condition is paramount for achieving good chromatography.

Question: What column-related issues can cause peak tailing and how do I address them?

Answer:

  • Column Contamination: If the column has been used for many injections, it may be contaminated. Try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If this doesn't work, consider replacing the guard column or the analytical column itself.

  • Column Degradation: Columns have a finite lifetime. If the column is old or has been used with aggressive mobile phases, the stationary phase may be degraded.[2] A void at the head of the column can also cause peak tailing. In these cases, replacing the column is the best solution.

  • Column Chemistry: For polar compounds like this compound, which is a glycoside, secondary interactions with residual silanol groups on a standard C18 column can be a major cause of tailing.[4] Consider using an end-capped C18 column or a column with a different stationary phase, such as a polar-embedded or phenyl-hexyl phase, which can offer better peak shapes for such analytes.[2][4]

Step 4: Assess Sample and Injection Parameters

The way the sample is prepared and introduced into the system can also affect peak symmetry.

Question: Could my sample or injection method be the cause of peak tailing?

Answer:

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak tailing.[3] Try diluting your sample or reducing the injection volume.[2]

  • Injection Solvent: The solvent used to dissolve your sample should ideally be the same as or weaker than your initial mobile phase.[6] Injecting a sample in a much stronger solvent can cause peak distortion.[2]

Summary of Troubleshooting Strategies

Potential Cause Recommended Solution
Secondary Silanol Interactions Use an end-capped column; switch to a polar-embedded or phenyl-hexyl column; lower mobile phase pH (e.g., add 0.1% formic acid).[2][4]
Inappropriate Mobile Phase pH Adjust mobile phase pH to be at least 2 units away from the analyte's pKa.
Insufficient Buffer Strength Increase buffer concentration to 10-50 mM.[2]
Column Contamination Flush the column with a strong solvent; replace the guard column.
Column Degradation/Void Replace the analytical column.[2]
Extra-Column Volume Use shorter, narrower internal diameter tubing (e.g., 0.12-0.17 mm ID).[2]
Poor Connections Check and tighten all fittings to eliminate dead volume.[6]
Sample Overload Dilute the sample or reduce the injection volume.[2][3]
Strong Injection Solvent Dissolve the sample in the initial mobile phase or a weaker solvent.[2][6]

Experimental Protocols

Protocol 1: General HPLC Method for Iridoid Glycosides (as a starting point for this compound)

This protocol is based on a validated method for similar compounds and can be adapted for this compound analysis.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B).

    • Initial conditions: 15% A, 85% B.

    • Gradient: Linearly increase to 40% A over 20 minutes.

    • Hold: Hold at 40% A for 5 minutes.

    • Re-equilibration: Return to initial conditions and equilibrate for 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 25-30 °C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a photodiode array detector is useful for determining the optimal wavelength).

This is a starting point and may require optimization for your specific instrument and this compound standard.

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Peak Tailing Observed for this compound initial_checks Step 1: Perform Initial Checks - Leaks - Connections - Mobile Phase Prep - Sample Filtration start->initial_checks mobile_phase Step 2: Optimize Mobile Phase - Adjust pH (e.g., add 0.1% Formic Acid) - Check Buffer Strength - Vary Organic Modifier % initial_checks->mobile_phase Issue Persists resolved Peak Shape Improved initial_checks->resolved Issue Resolved column_issues Step 3: Investigate Column - Flush with Strong Solvent - Replace Guard/Analytical Column - Try Different Column Chemistry mobile_phase->column_issues Issue Persists mobile_phase->resolved Issue Resolved sample_injection Step 4: Assess Sample/Injection - Reduce Injection Volume/Concentration - Match Sample Solvent to Mobile Phase column_issues->sample_injection Issue Persists column_issues->resolved Issue Resolved sample_injection->resolved Issue Resolved

Caption: A flowchart illustrating the systematic troubleshooting process for HPLC peak tailing.

References

Technical Support Center: Optimizing Nudifloside B Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nudifloside B. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you optimize your experimental design and overcome common challenges.

Disclaimer: Published research specifically on "this compound" is limited. The following guidance is based on established protocols for structurally and functionally related compounds, such as other iridoid and phenylethanoid glycosides. It is crucial to empirically determine the optimal conditions for your specific cell line and experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in in vitro experiments?

A1: For initial experiments with a new compound like this compound, it is recommended to perform a dose-response study over a broad concentration range. Based on studies with related iridoid and phenylethanoid glycosides, a starting range of 1 µM to 100 µM is advisable.[1][2][3] Some studies with similar compounds have explored concentrations up to 500 µM.[3]

Q2: How should I dissolve this compound for in vitro use?

A2: this compound, being a glycoside, is expected to have moderate solubility in aqueous solutions. However, for creating concentrated stock solutions, using a biocompatible organic solvent like dimethyl sulfoxide (B87167) (DMSO) is recommended. Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO and then dilute it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: I am observing low efficacy or no effect of this compound. What could be the reason?

A3: Several factors could contribute to a lack of effect:

  • Concentration: The concentrations tested may be too low. Consider expanding your dose-response range.

  • Incubation Time: The incubation period might be too short for the compound to elicit a biological response. Try extending the treatment duration (e.g., 24, 48, 72 hours).

  • Cell Type: The chosen cell line may not be sensitive to this compound's mechanism of action.

  • Compound Stability: Natural products can be unstable.[4] Ensure proper storage of the compound (typically at -20°C) and prepare fresh dilutions for each experiment.

Q4: My cells are showing high levels of toxicity even at low concentrations of this compound. What should I do?

A4: High toxicity could be due to:

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding non-toxic levels (typically <0.1%). Run a solvent control to verify this.

  • Compound Potency: this compound might be highly potent in your specific cell line. It is crucial to perform a thorough dose-response cytotoxicity assay (e.g., MTT, XTT) to determine the IC50 (half-maximal inhibitory concentration) and select appropriate non-toxic concentrations for mechanistic studies.

  • Contamination: Ensure your compound stock and cell cultures are free from contamination.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation of this compound in culture medium Poor solubility of the compound at the tested concentration.Visually inspect wells for precipitate. Prepare a fresh, lower concentration stock solution. Consider using a small amount of a non-toxic solubilizing agent like Pluronic F-68, with appropriate controls.[5]
High background in colorimetric/fluorometric assays (e.g., MTT) The natural product itself is colored or fluorescent, or it directly reduces the assay reagent.Run a control with the compound in cell-free medium to measure its intrinsic absorbance/fluorescence and subtract this from the experimental values. Consider switching to a different type of assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®), which is less prone to colorimetric interference.[5]
Inconsistent or non-reproducible results Compound degradation, variability in cell passage number or density, or inconsistent experimental procedures.Prepare fresh dilutions of this compound for each experiment from a properly stored stock. Use cells within a consistent passage number range and ensure uniform cell seeding density. Standardize all incubation times and reagent additions.[4]
Bell-shaped dose-response curve At high concentrations, the compound may precipitate or have off-target effects that interfere with the assay.Carefully observe the solubility of the compound at high concentrations. Use a wider range of dilutions to accurately define the optimal concentration window.

Quantitative Data Summary

The following table summarizes typical concentration ranges used for related glycosides in various in vitro assays, which can serve as a starting point for optimizing this compound dosage.

Compound Type Assay Type Cell Line Concentration Range Reference
Iridoid GlycosidesCytotoxicity (MTT)HaCaT, A43110 - 100 µM[6]
Iridoid GlycosidesAnti-inflammatoryTHP-1~50 µM[5]
Phenylethanoid GlycosidesCytotoxicity (MTT)MCF-7, OVCAR-3, HepG2100 - 500 µM[3]
Phenylethanoid GlycosidesNeuroprotectionPC12Not specified, dose-dependent[7]
Tubuloside B (Phenylethanoid)Anti-inflammatoryMacrophagesNot specified, dose-dependent[8][9]

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the effect of this compound on cell viability and to establish the IC50 value.

Materials:

  • This compound

  • DMSO

  • Cell culture medium appropriate for your cell line

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in cell culture medium from a DMSO stock.

  • Treatment: Remove the old medium from the wells and add 100 µL of the 2X this compound dilutions. Include wells for untreated control and solvent control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells A->C B Prepare this compound Serial Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_P p-IκBα IkB->IkB_P Nucleus Nucleus NFkB->Nucleus Translocates Proteasome Proteasomal Degradation IkB_P->Proteasome Ubiquitination Genes Inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Genes Activates NudiflosideB This compound (Hypothesized) NudiflosideB->IKK Inhibits? Apoptosis_Pathway Stimuli Cellular Stress (e.g., Drug Treatment) Bcl2 Bcl-2 (Anti-apoptotic) Stimuli->Bcl2 Inhibits Bax Bax/Bak (Pro-apoptotic) Stimuli->Bax Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Promotes Permeabilization CytC Cytochrome c Mito->CytC Releases Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes NudiflosideB This compound (Hypothesized) NudiflosideB->Stimuli

References

Technical Support Center: Preventing Degradation of Nudifloside B During Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Nudifloside B, maintaining its chemical integrity is paramount for obtaining accurate and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to prevent the degradation of this compound during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a secoiridoid glycoside, a class of natural products known for their potential therapeutic properties. Like many glycosides, this compound is susceptible to degradation, which can impact its biological activity and lead to inconsistent experimental outcomes. The primary routes of degradation include hydrolysis of the glycosidic bond and other structural rearrangements influenced by environmental factors.

Q2: What are the primary factors that can cause this compound degradation?

The main factors contributing to the degradation of this compound are:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic linkage.

  • Light: Exposure to ultraviolet (UV) or even ambient light can lead to photodegradation.

  • Humidity: Moisture can facilitate hydrolytic degradation.

  • Enzymatic Activity: If working with crude extracts, endogenous enzymes like β-glucosidases can cleave the sugar moiety.

Q3: How can I visually identify if my this compound sample has degraded?

Visual signs of degradation are often unreliable and may not be apparent even when significant degradation has occurred. A change in the color or physical appearance of the solid compound or a solution can be an indicator. However, the most reliable way to assess the purity and integrity of your this compound sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues that may arise during the storage and handling of this compound.

Issue 1: Loss of biological activity or inconsistent results in experiments.

  • Possible Cause: Degradation of this compound leading to a lower concentration of the active compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the compound has been stored under the recommended conditions (see Table 1).

    • Prepare Fresh Stock Solutions: If using stock solutions, prepare them fresh from a solid sample that has been properly stored.

    • Perform Purity Analysis: Use a validated stability-indicating HPLC method (see Experimental Protocols section) to check the purity of your sample against a reference standard.

    • Review Experimental Protocol: Examine your experimental workflow for any steps where the compound might be exposed to harsh conditions (e.g., prolonged exposure to high temperatures, extreme pH, or incompatible solvents).

Issue 2: Appearance of unknown peaks in my HPLC chromatogram.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Conduct a Forced Degradation Study: To understand the potential degradation products, perform a forced degradation study under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in identifying the peaks corresponding to degradants.

    • Optimize HPLC Method: Ensure your HPLC method is capable of separating this compound from all potential degradation products.

    • Characterize Degradation Products: If necessary, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the major degradation products.

Recommended Storage Conditions

To minimize degradation, this compound should be stored under controlled conditions. The following table summarizes the recommended storage conditions based on general guidelines for iridoid and secoiridoid glycosides.

ParameterRecommended ConditionRationale
Temperature -20°C or below (Long-term) Minimizes the rate of all chemical degradation pathways.
2-8°C (Short-term) Suitable for temporary storage of solid samples or stock solutions for a few days.
Light Store in the dark (amber vials or opaque containers) Protects against photodegradation.
Humidity Store in a desiccator or with a desiccant Prevents hydrolysis by minimizing exposure to moisture.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) For highly sensitive applications, this can prevent oxidative degradation.
Form Solid is more stable than solution Degradation reactions are generally slower in the solid state.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method. The specific conditions may need to be optimized for your particular instrument and sample matrix.

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile (B52724) or methanol).

  • Gradient Program (Example):

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectrophotometry of a pure this compound solution (typically in the range of 230-280 nm for secoiridoid glycosides).

  • Column Temperature: 25-30°C.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition or a compatible solvent.

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Forced Degradation Study Protocol

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water:acetonitrile 50:50).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl to the sample solution and incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Add 0.1 M NaOH to the sample solution and incubate at room temperature for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and incubate at room temperature for 24 hours.

    • Thermal Degradation: Store the solid this compound sample in an oven at 60°C for 48 hours.

    • Photolytic Degradation: Expose a solution of this compound to a UV lamp (e.g., 254 nm) or a xenon lamp (simulating sunlight) for 24 hours. A dark control should be kept under the same conditions.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method.

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways of this compound Nudifloside_B This compound (Secoiridoid Glycoside) Hydrolysis Hydrolysis (Acid/Base/Enzyme) Nudifloside_B->Hydrolysis Oxidation Oxidation Nudifloside_B->Oxidation Photodegradation Photodegradation Nudifloside_B->Photodegradation Aglycone Aglycone + Sugar Moiety Hydrolysis->Aglycone Isomers Isomerization Products Hydrolysis->Isomers Oxidized_Products Oxidized Degradants Oxidation->Oxidized_Products Photoproducts Photodegradation Products Photodegradation->Photoproducts Troubleshooting Workflow for this compound Degradation start Inconsistent Results or Suspected Degradation check_storage Verify Storage Conditions (Temp, Light, Humidity) start->check_storage hplc_analysis Analyze by Stability-Indicating HPLC Method check_storage->hplc_analysis Conditions OK optimize_conditions Optimize Storage and Handling Procedures check_storage->optimize_conditions Conditions Not OK compare_standard Compare with Reference Standard hplc_analysis->compare_standard degraded Degradation Confirmed compare_standard->degraded Purity < Specification not_degraded No Significant Degradation compare_standard->not_degraded Purity within Specification review_protocol Review Experimental Protocol for Stress Factors degraded->review_protocol forced_degradation Perform Forced Degradation Study degraded->forced_degradation review_protocol->optimize_conditions identify_products Identify Degradation Products (LC-MS, NMR) forced_degradation->identify_products identify_products->optimize_conditions

Technical Support Center: Nudifloside B LC-MS Analysis & Matrix Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Nudifloside B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during experimental analysis, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1][2] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[3]

Q2: I am observing poor peak shape and inconsistent retention times for this compound. Could this be related to matrix effects?

A2: Yes, matrix effects can contribute to poor chromatography.[2] Co-eluting matrix components can interact with the analytical column, altering its chemistry and affecting the retention and peak shape of this compound.[2] It is also advisable to investigate other potential causes such as issues with the mobile phase, column degradation, or system leaks.

Q3: What is the most effective way to compensate for matrix effects in this compound quantification?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[4] A SIL-IS has nearly identical physicochemical properties to this compound and will co-elute, experiencing similar degrees of ion suppression or enhancement. This allows for accurate quantification based on the ratio of the analyte to the internal standard.

Q4: Are there any specific sample preparation techniques recommended for reducing matrix effects when analyzing this compound?

A4: While there are no specific protocols published for this compound, methods used for other phenylethanoid glycosides in biological matrices are highly relevant. Solid-phase extraction (SPE) is a highly effective technique for removing interfering matrix components.[5] Other methods like protein precipitation (PPT) and liquid-liquid extraction (LLE) can also be employed, often in combination, to achieve a cleaner sample extract.[4]

Q5: What are the expected physicochemical properties of this compound that might influence my LC-MS method development?

A5: this compound is a relatively large and polar molecule, with a molecular weight of 928.92 g/mol and a formula of C43H60O22. Its polarity suggests that a reversed-phase LC method with a C18 column and a gradient elution using water and a polar organic solvent (like acetonitrile (B52724) or methanol) with a modifier (like formic acid) would be a suitable starting point. Due to its glycosidic nature, it is expected to be soluble in polar solvents.

Troubleshooting Guide

This guide provides structured approaches to common issues encountered during the LC-MS analysis of this compound, with a focus on identifying and mitigating matrix effects.

Issue 1: Poor Sensitivity and Signal Suppression

Symptoms:

  • Low signal intensity for this compound, even at higher concentrations.

  • Inconsistent signal response across different samples.

  • Higher than expected limit of detection (LOD) and limit of quantification (LOQ).

Troubleshooting Workflow:

A Start: Poor Sensitivity / Signal Suppression B Perform Post-Column Infusion Experiment A->B C Assess Matrix Effect B->C D Optimize Sample Preparation C->D Matrix Effect Observed E Refine Chromatographic Method C->E No Significant Matrix Effect F Implement Stable Isotope-Labeled Internal Standard (SIL-IS) C->F Recommended Best Practice G Re-evaluate Method Performance D->G E->G F->G H End: Improved Sensitivity G->H

Caption: Troubleshooting workflow for poor sensitivity and signal suppression.

Experimental Protocols:

  • Post-Column Infusion Experiment:

    • Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column, using a T-fitting.

    • Inject a blank matrix extract onto the LC system.

    • Monitor the this compound signal. A drop in the signal intensity indicates the elution of matrix components causing ion suppression.

  • Quantitative Assessment of Matrix Effect:

    • Prepare two sets of samples:

      • Set A: this compound standard in a clean solvent.

      • Set B: Blank matrix extract spiked with the same concentration of this compound standard.

    • Analyze both sets by LC-MS.

    • Calculate the matrix effect using the following formula:

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Quantitative Data Summary:

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (PPT)85 - 9560 - 80 (Suppression)Generic Data
Liquid-Liquid Extraction (LLE)70 - 9075 - 90 (Suppression)Generic Data
Solid-Phase Extraction (SPE)> 9095 - 105[5]
Issue 2: Inaccurate and Imprecise Quantitative Results

Symptoms:

  • High variability (%RSD) in quality control (QC) samples.

  • Poor accuracy in back-calculated concentrations of calibration standards.

  • Discrepancies between results from different batches of analysis.

Troubleshooting Workflow:

A Start: Inaccurate / Imprecise Results B Verify Internal Standard (IS) Performance A->B B->A IS Unstable or Co-elutes with Interferences C Evaluate Matrix Effect Variability B->C IS Performance OK D Optimize Sample Dilution C->D High Variability Observed E Matrix-Matched Calibrators C->E Low Variability F Re-validate Assay D->F E->F G End: Accurate and Precise Quantification F->G

Caption: Troubleshooting workflow for inaccurate and imprecise quantitative results.

Experimental Protocols:

  • Evaluation of Internal Standard Performance:

    • Assess the stability of the chosen internal standard in the sample matrix under the same storage and processing conditions as this compound.

    • Ensure that the internal standard does not co-elute with any significant interfering peaks from the matrix by analyzing multiple batches of blank matrix.

  • Matrix Effect Variability Assessment:

    • Obtain at least six different lots of the biological matrix.

    • Prepare samples by spiking a known concentration of this compound into each lot.

    • Analyze the samples and calculate the matrix effect for each lot.

    • A high coefficient of variation (%CV) across the different lots indicates significant matrix effect variability.

Quantitative Data Summary:

Calibration StrategyTypical Accuracy (%)Typical Precision (%RSD)Notes
Standard in Solvent70 - 130> 20Not recommended for complex matrices
Matrix-Matched Calibrators90 - 110< 15Requires blank matrix
Stable Isotope-Labeled IS95 - 105< 10Most robust approach[4]

Recommended LC-MS Method for Phenylethanoid Glycosides (Starting Point for this compound)

This protocol is adapted from a validated method for the analysis of phenylethanoid glycosides in rat plasma and can serve as a starting point for developing a method for this compound.

Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition an appropriate SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

  • Load the pre-treated plasma sample onto the cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluent to dryness and reconstitute in the initial mobile phase.

LC-MS/MS Parameters:

ParameterRecommended Condition
LC Column C18, e.g., 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute this compound, then re-equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative or Positive mode (to be optimized)
MS/MS Mode Multiple Reaction Monitoring (MRM)

Signaling Pathway for Matrix Effect Mitigation:

The following diagram illustrates the logical flow of decisions and actions to mitigate matrix effects during method development and sample analysis.

A Method Development Start B Analyte & Matrix Characterization A->B C Initial Sample Prep & LC-MS Method B->C D Assess Matrix Effect C->D E Matrix Effect Acceptable? D->E F Optimize Sample Preparation (e.g., SPE, LLE) E->F No I Method Validation E->I Yes F->D G Optimize Chromatography (e.g., Gradient, Column) F->G H Incorporate SIL-IS F->H G->D H->D J Routine Sample Analysis I->J

Caption: Decision pathway for mitigating matrix effects in LC-MS analysis.

References

Technical Support Center: Refinement of Nudifloside B Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the isolation and refinement of Nudifloside B from crude plant extracts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Extraction Phase
Question/Issue Possible Cause(s) Recommended Solution(s)
Low yield of crude extract Incomplete cell lysis of the plant material.Ensure the plant material is finely powdered to maximize the surface area for solvent penetration.
Inappropriate solvent selection.This compound is a polar glycoside. Use polar solvents like ethanol (B145695) or methanol (B129727) for extraction. A mixture of ethanol and water can also be effective.[1]
Insufficient extraction time or temperature.Increase the extraction time or employ methods like soxhlet extraction, which uses heat to enhance efficiency. However, for thermolabile glycosides, temperatures should be kept below 45°C.[2]
Poor solvent-to-solid ratio.A higher solvent-to-solid ratio generally leads to a better extraction yield.[3]
Presence of significant impurities in the crude extract Co-extraction of undesirable compounds like tannins and chlorophyll (B73375).Pre-treat the extract with lead acetate (B1210297) to precipitate tannins.[2][4] Alternatively, use non-polar solvents like hexane (B92381) to first remove chlorophyll and other non-polar compounds before extracting with a polar solvent.
Column Chromatography Purification
Question/Issue Possible Cause(s) Recommended Solution(s)
Poor separation of this compound from other compounds Incorrect stationary phase.Silica (B1680970) gel is a common and suitable stationary phase for the separation of polar compounds like glycosides.[5]
Inappropriate mobile phase polarity.If compounds are eluting too quickly, decrease the polarity of the mobile phase. If they are not eluting, gradually increase the polarity. A gradient elution starting with a less polar solvent system and gradually increasing polarity is often effective.[6]
Column overloading.The amount of crude extract loaded should not exceed the binding capacity of the column. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[5]
Uneven packing of the column.Ensure the column is packed uniformly to prevent channeling and band broadening. Tapping the column gently during packing can help settle the stationary phase evenly.[7]
This compound is not eluting from the column Mobile phase is not polar enough.Increase the polarity of the mobile phase. For silica gel chromatography, this can be achieved by increasing the proportion of the more polar solvent (e.g., methanol in a chloroform-methanol mixture).
Strong interaction with the stationary phase.Consider using a different stationary phase, such as reversed-phase C18 silica, where polar compounds elute earlier.
High-Performance Liquid Chromatography (HPLC) Refinement
Question/Issue Possible Cause(s) Recommended Solution(s)
Broad or tailing peaks for this compound Column contamination or degradation.Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
Inappropriate mobile phase pH.The pH of the mobile phase can affect the ionization state of the compound and its interaction with the stationary phase. Adjust the pH to improve peak shape.
Presence of interfering compounds.Ensure the sample is adequately purified before HPLC analysis. Solid-phase extraction (SPE) can be used for sample clean-up.[8][9]
Poor resolution between this compound and impurities Suboptimal mobile phase composition.Optimize the mobile phase composition. For reversed-phase HPLC, adjusting the ratio of acetonitrile (B52724) or methanol to water/buffer can improve separation.[10]
Incorrect column selection.Use a column with a different selectivity (e.g., a different stationary phase or a column with a smaller particle size for higher efficiency).
Fluctuating retention times Inconsistent mobile phase composition.Ensure the mobile phase is well-mixed and degassed.
Temperature fluctuations.Use a column oven to maintain a constant temperature.[8][9]
Crystallization
Question/Issue Possible Cause(s) Recommended Solution(s)
This compound does not crystallize Solution is not supersaturated.Slowly evaporate the solvent or add a miscible anti-solvent to induce supersaturation.
Presence of impurities inhibiting crystal formation.Further purify the this compound fraction using preparative HPLC.
Incorrect solvent system.Experiment with different solvent systems. A good crystallization solvent is one in which the compound is soluble at high temperatures but less soluble at lower temperatures.
Formation of oil instead of crystals The degree of supersaturation is too high.Dilute the solution slightly and allow for slower cooling or solvent evaporation.
Presence of impurities.Re-purify the compound.
Formation of very small crystals Rapid nucleation.Decrease the rate of cooling or solvent evaporation to allow for slower crystal growth. Seeding the solution with a small crystal can also promote the growth of larger crystals.[4]

Frequently Asked Questions (FAQs)

Q1: What is the typical plant source for this compound isolation?

A1: this compound is often isolated from the leaves of Ilex kudingcha C.J. Tseng, a plant used in traditional Chinese medicine.[8]

Q2: What is a general extraction procedure for obtaining a crude extract containing this compound?

A2: A common method involves refluxing the dried and powdered leaves of Ilex kudingcha with an aqueous ethanol solution (e.g., 70-80% ethanol). The resulting extract is then filtered and concentrated to yield the crude extract.[8]

Q3: Which chromatographic techniques are most effective for purifying this compound?

A3: A combination of chromatographic techniques is typically used. Initial purification is often performed using column chromatography with a macroporous resin or silica gel.[5] Final purification to high purity is usually achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column.[8]

Q4: What are the key parameters to optimize in an HPLC method for this compound?

A4: Key parameters to optimize include the mobile phase composition (e.g., the gradient of acetonitrile and water, often with a small amount of acid like phosphoric or formic acid), the flow rate, column temperature, and detection wavelength.[8][9]

Q5: How can I confirm the identity and purity of the isolated this compound?

A5: The identity of this compound can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The purity can be assessed by analytical HPLC, where a single, sharp peak is indicative of high purity.

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Ilex kudingcha
  • Preparation of Plant Material : Dry the leaves of Ilex kudingcha and grind them into a fine powder.

  • Extraction :

    • Place the powdered leaves in a round-bottom flask.

    • Add 75% aqueous ethanol solution in a 1:10 solid-to-liquid ratio (w/v).

    • Heat the mixture to reflux for 2 hours.

    • Allow the mixture to cool and then filter to separate the extract from the solid plant material.

    • Repeat the extraction process on the plant residue two more times to maximize the yield.

  • Concentration :

    • Combine the filtrates from all extractions.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator to remove the ethanol.

    • The resulting aqueous concentrate is the crude extract.

Protocol 2: Column Chromatography for Initial Purification
  • Column Preparation :

    • Pack a glass column with macroporous resin (e.g., D101) or silica gel as the stationary phase.

    • Equilibrate the column by passing the initial mobile phase through it.

  • Sample Loading :

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Carefully load the dissolved sample onto the top of the column.

  • Elution :

    • Begin elution with a low-polarity mobile phase (e.g., a mixture of chloroform (B151607) and methanol).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (gradient elution).

  • Fraction Collection :

    • Collect fractions of the eluate in separate tubes.

  • Analysis :

    • Analyze the collected fractions using Thin-Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

    • Combine the fractions that show a high concentration of this compound.

  • Concentration :

    • Evaporate the solvent from the combined fractions to obtain the enriched this compound fraction.

Protocol 3: Preparative HPLC for Final Refinement
  • System Preparation :

    • Use a preparative HPLC system equipped with a C18 reversed-phase column.

    • Prepare the mobile phase, typically a mixture of acetonitrile and water (often with 0.1% formic or phosphoric acid).

    • Degas the mobile phase to prevent bubble formation.

  • Sample Preparation :

    • Dissolve the enriched this compound fraction from column chromatography in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatography :

    • Set the HPLC method with an appropriate gradient program, starting with a lower concentration of acetonitrile and gradually increasing it.

    • Inject the prepared sample onto the column.

    • Monitor the elution profile using a UV detector at a suitable wavelength.

  • Fraction Collection :

    • Collect the peak corresponding to this compound based on its retention time.

  • Final Processing :

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

    • The purity can be confirmed by analytical HPLC.

Visualization

Experimental Workflow for this compound Isolation

G A Dried Ilex kudingcha Leaves B Powdered Plant Material A->B Grinding C Extraction with Aqueous Ethanol B->C D Crude Extract C->D Filtration & Concentration E Column Chromatography (Silica Gel or Macroporous Resin) D->E F Enriched this compound Fraction E->F Fraction Collection G Preparative HPLC (C18 Reversed-Phase) F->G H Pure this compound G->H Fraction Collection & Solvent Evaporation I Crystallization (Optional) H->I J Crystalline this compound I->J

Caption: Workflow for the isolation and refinement of this compound.

Proposed Anti-inflammatory Signaling Pathway of this compound

Disclaimer: The following pathway is based on the known mechanism of Nuezhenide, a structurally similar iridoid glycoside. The exact signaling pathway for this compound may vary and requires further investigation.

This compound is proposed to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5] In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the transcription factor NF-κB (p65/p50 dimer) to translocate into the nucleus, where it promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. This compound is thought to intervene by suppressing the phosphorylation of IKKα/β and IκBα, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[5]

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation NFkB_IkBa NF-κB (p65/p50) IκBα IKK->NFkB_IkBa Phosphorylation IkBa p-IκBα NFkB_IkBa->IkBa Dissociation NFkB_p p-NF-κB (p65/p50) NFkB_IkBa->NFkB_p nucleus Nucleus NFkB_p->nucleus Translocation pro_inflammatory Pro-inflammatory Gene Transcription (TNF-α, IL-6) nucleus->pro_inflammatory Induces NudiflosideB This compound NudiflosideB->IKK Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

References

Validation & Comparative

Nudifloside B: A Comparative Analysis of its Bioactivity Against Other Prominent Jasminum Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Jasminum, renowned for its fragrant blossoms, is a rich reservoir of bioactive compounds with significant therapeutic potential.[1] Among these, secoiridoid glycosides, flavonoids, and terpenoids have demonstrated promising antioxidant, anti-inflammatory, and anticancer properties.[2][3] This guide provides a comparative overview of the bioactivity of Nudifloside B, a secoiridoid found in Jasminum nudiflorum, against other well-characterized compounds from the Jasminum genus, namely the flavonoids quercetin (B1663063) and kaempferol, and the terpenoid linalool.

While extensive research has quantified the bioactivities of quercetin, kaempferol, and linalool, specific quantitative data for this compound remains limited in publicly available literature. This guide presents the available data for comparison and highlights the existing knowledge gap regarding this compound's specific potency.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and anticancer activities of selected Jasminum compounds and extracts. The data is presented as IC50 values, which represent the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency.

Note: Specific IC50 values for this compound are not available in the reviewed literature. The tables include data for various Jasminum species and extracts to provide a broader context of bioactivity within the genus.

Antioxidant Activity
Compound/ExtractAssayIC50 Value (µg/mL)Source Species
This compound DPPH Data Not Available Jasminum nudiflorum
QuercetinDPPH~5-10Widely distributed
KaempferolDPPH~10-20Widely distributed
Jasminum multiflorum extractDPPH34.8Jasminum multiflorum
Jasminum sambac extractDPPH~122-1300Jasminum sambac
Jasminum grandiflorum extractDPPH-Jasminum grandiflorum
Anti-inflammatory Activity
Compound/ExtractAssayIC50 Value (µM)Source Species
This compound COX-2 Inhibition Data Not Available Jasminum nudiflorum
QuercetinCOX-2 Inhibition~1-10Widely distributed
KaempferolCOX-2 Inhibition~5-15Widely distributed
Jasminum multiflorum extractProtein denaturation425 µg/mLJasminum multiflorum[4]
Celecoxib (Standard)COX-2 Inhibition0.052-
Anticancer Activity
Compound/ExtractCell LineAssayIC50 Value (µg/mL)Source Species
This compound -MTT Data Not Available Jasminum nudiflorum
LinaloolHCT 116 (Colon)MTT~130-260 µMVarious essential oils
Jasminum humile extractMCF-7 (Breast)MTT9.3Jasminum humile
Jasminum multiflorum extractMCF-7 (Breast)MTT24.81Jasminum multiflorum
Jasminum multiflorum extractHCT 116 (Colon)MTT11.38Jasminum multiflorum

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams illustrate key signaling pathways and a general workflow for bioactivity screening.

Antioxidant Mechanism ROS Reactive Oxygen Species (ROS) CellularDamage Oxidative Stress & Cellular Damage ROS->CellularDamage Causes Antioxidant Jasminum Compounds (e.g., Quercetin, Kaempferol) Antioxidant->ROS Neutralizes Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Metabolized by Prostaglandins Prostaglandins (Inflammatory Mediators) COX2->Prostaglandins Produces JasminumCompound Jasminum Compounds (e.g., Kaempferol, Quercetin) JasminumCompound->COX2 Inhibits Anticancer_Mechanism cluster_cell Cancer Cell Proliferation Uncontrolled Cell Proliferation Apoptosis Apoptosis (Programmed Cell Death) JasminumCompound Jasminum Compounds (e.g., Linalool) JasminumCompound->Proliferation Inhibits JasminumCompound->Apoptosis Induces Experimental_Workflow Start Plant Material (*Jasminum* species) Extraction Extraction of Bioactive Compounds Start->Extraction Isolation Isolation of This compound & Others Extraction->Isolation AntioxidantAssay Antioxidant Assays (e.g., DPPH) Isolation->AntioxidantAssay AntiInflammatoryAssay Anti-inflammatory Assays (e.g., COX-2 Inhibition) Isolation->AntiInflammatoryAssay AnticancerAssay Anticancer Assays (e.g., MTT) Isolation->AnticancerAssay DataAnalysis Data Analysis (IC50 Determination) AntioxidantAssay->DataAnalysis AntiInflammatoryAssay->DataAnalysis AnticancerAssay->DataAnalysis Comparison Comparative Analysis DataAnalysis->Comparison

References

Nudifloside B: Uncharted Territory in Antioxidant Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the antioxidant potential of novel compounds, a comprehensive comparison with established alternatives is crucial. However, an extensive search of scientific literature and databases reveals a significant gap in the current knowledge regarding the antioxidant capacity of a specific compound of interest: Nudifloside B .

At present, there is no publicly available experimental data to confirm or deny the antioxidant properties of this compound. Studies detailing its performance in standard antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, or in cellular antioxidant activity models, are not found in the existing scientific record. Consequently, a direct comparison of this compound with well-characterized antioxidants like Vitamin C or Trolox is not possible.

While the absence of data on this compound prevents a specific comparative analysis, this report provides a framework for such an evaluation, should experimental data become available in the future. This includes standardized experimental protocols, data presentation tables, and conceptual diagrams of the underlying signaling pathways and experimental workflows that are fundamental to antioxidant research.

A Template for Comparative Antioxidant Capacity Analysis

To facilitate future research and provide a clear structure for reporting findings on novel antioxidant compounds, the following sections outline the essential components of a comprehensive comparison guide.

Table 1: Comparative Antioxidant Activity (IC50 Values)

This table is designed to summarize the half-maximal inhibitory concentration (IC50) values obtained from various antioxidant assays. The IC50 value represents the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. Lower IC50 values indicate greater antioxidant potency.

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)Cellular Antioxidant Activity (EC50, µM)
This compound Data Not AvailableData Not AvailableData Not Available
Vitamin C Insert Literature/Experimental ValueInsert Literature/Experimental ValueInsert Literature/Experimental Value
Trolox Insert Literature/Experimental ValueInsert Literature/Experimental ValueInsert Literature/Experimental Value
Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of scientific findings. The following are standard protocols for common antioxidant assays.

1. DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Reagents: DPPH solution (in methanol (B129727) or ethanol), test compound (dissolved in a suitable solvent), positive controls (e.g., Vitamin C, Trolox).

  • Procedure:

    • Prepare various concentrations of the test compound and positive controls.

    • Add a fixed volume of the DPPH solution to each concentration of the test compound and controls.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

2. ABTS Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+), which is measured by the decrease in absorbance at a specific wavelength.

  • Reagents: ABTS solution, potassium persulfate, test compound, positive controls.

  • Procedure:

    • Generate the ABTS•+ by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain a specific absorbance at a designated wavelength (e.g., 734 nm).

    • Add various concentrations of the test compound or positive controls to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance.

    • Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value as described for the DPPH assay.

Conceptual Diagrams

Visual representations of experimental workflows and signaling pathways are invaluable for communicating complex scientific concepts.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Antioxidant Assay cluster_analysis Data Analysis Compound This compound Stock Concentrations Serial Dilutions Compound->Concentrations Controls Vitamin C / Trolox Stocks Controls->Concentrations Assay DPPH or ABTS Assay Concentrations->Assay Measurement Spectrophotometric Reading Assay->Measurement Calculation IC50 Calculation Measurement->Calculation Comparison Comparison of Potency Calculation->Comparison Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage causes Neutralized_ROS Neutralized Species ROS->Neutralized_ROS is converted to Healthy_Cell Cellular Homeostasis Antioxidant Antioxidant (e.g., this compound) Antioxidant->ROS donates electron/hydrogen Antioxidant->Healthy_Cell promotes

A Comparative Guide to Cross-Validation of Analytical Methods for Nudifloside B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Nudifloside B, an iridoid glycoside isolated from Jasminum nudiflorum. The focus is on the cross-validation of common analytical techniques, supported by generalized experimental data and detailed methodologies applicable to the analysis of iridoid glycosides.

Cross-validation of analytical methods is a critical process to ensure that a validated method produces reliable and consistent results across different laboratories, analysts, or instruments. This is particularly important in drug development and quality control to guarantee data integrity and regulatory compliance.

Experimental Workflows

A general workflow for the cross-validation of analytical methods is depicted below. This process ensures that any new or alternative method is rigorously compared against an established, validated method to confirm its suitability.

Cross-Validation Workflow cluster_0 Method Development & Validation cluster_1 Alternative Method cluster_2 Cross-Validation Method_A Develop & Validate Primary Method (e.g., HPLC) Sample_Analysis Analyze Same Set of Samples with Both Methods Method_A->Sample_Analysis Validated Method A Method_B Develop & Validate Alternative Method (e.g., UPLC-MS/MS) Method_B->Sample_Analysis Validated Method B Data_Comparison Compare Results Statistically (e.g., Bland-Altman, t-test) Sample_Analysis->Data_Comparison Acceptance Results within Predefined Acceptance Criteria? Data_Comparison->Acceptance Implementation Implement Alternative Method Acceptance->Implementation Yes Re-evaluation Re-evaluate/Optimize Alternative Method Acceptance->Re-evaluation No

Figure 1: General workflow for the cross-validation of two analytical methods.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of natural products.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase: A gradient elution is often employed using a mixture of water (often with a small percentage of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.

  • Detection: UV detection at a wavelength appropriate for the chromophore of this compound.

  • Sample Preparation: A suitable extraction method from the plant matrix should be developed, followed by filtration of the extract through a 0.45 µm filter before injection.

2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC, making it suitable for the analysis of compounds at low concentrations.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Similar to HPLC, a gradient of acidified water and acetonitrile/methanol is common. The flow rate will be significantly lower than in HPLC.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the ionization efficiency of this compound.

  • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-product ion transitions for this compound.

  • Sample Preparation: Similar to HPLC, with potential for simpler cleanup due to the high selectivity of MS detection.

3. High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for high-throughput analysis of multiple samples simultaneously.

  • Plates: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Sample Application: Samples and standards are applied to the plate as bands using an automated applicator.

  • Mobile Phase: A suitable solvent system is chosen to achieve good separation of this compound from other components in the sample matrix.

  • Detection: Densitometric scanning of the plates at a specific wavelength. Derivatization with a suitable reagent may be required to enhance visualization and detection.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of the described analytical methods for the analysis of iridoid glycosides. These values are indicative and would need to be established through method validation for this compound.

ParameterHPLC-UVUPLC-MS/MSHPTLC-Densitometry
Linearity (r²) > 0.999> 0.999> 0.995
Precision (%RSD) < 2%< 5%< 5%
Accuracy (% Recovery) 98-102%95-105%90-110%
Limit of Detection (LOD) ng rangepg rangeng range
Limit of Quantification (LOQ) ng rangepg rangeng range
Analysis Time per Sample 15-30 min5-15 minHigh throughput (multiple samples per plate)
Selectivity ModerateHighModerate to High
Solvent Consumption HighLowLow

Logical Relationships in Method Selection

The choice of an analytical method depends on various factors, including the research objective, sample matrix complexity, required sensitivity, and available resources. The following diagram illustrates the decision-making process for selecting an appropriate analytical method for this compound analysis.

Method Selection Logic Start Define Analytical Need for this compound Question1 High Sensitivity & Selectivity Required? (e.g., complex matrix, trace analysis) Start->Question1 Question2 High Throughput Needed? (e.g., screening large number of samples) Question1->Question2 No UPLC_MS UPLC-MS/MS Question1->UPLC_MS Yes Question3 Routine QC & Assay? Question2->Question3 No HPTLC HPTLC Question2->HPTLC Yes HPLC HPLC-UV Question3->HPLC Yes End Method Selected Question3->End No (Re-evaluate needs) UPLC_MS->End HPTLC->End HPLC->End

Figure 2: Decision tree for selecting an analytical method for this compound.

Disclaimer: The experimental protocols and performance data presented in this guide are based on general methodologies for the analysis of iridoid glycosides. These methods have not been specifically validated for this compound. Researchers should perform a thorough method development and validation for the specific analysis of this compound in their sample matrix according to relevant regulatory guidelines (e.g., ICH Q2(R1)).

The Structure-Activity Relationship of Nudifloside B Analogs: A Field Awaiting Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Despite a growing interest in the therapeutic potential of natural compounds, a comprehensive analysis of the structure-activity relationship (SAR) of Nudifloside B analogs remains an uncharted area of scientific inquiry. Extensive searches of available scientific literature and databases have revealed a significant gap in research concerning the synthesis and biological evaluation of derivatives of this particular compound.

Currently, there is no publicly available data detailing the systematic modification of the this compound structure and the corresponding effects on its biological activity. Consequently, a comparative guide on the performance of this compound analogs, supported by experimental data, cannot be constructed at this time. Researchers, scientists, and drug development professionals interested in this specific area will find a landscape ripe for foundational research.

The development of a robust SAR profile for this compound would require a multi-step approach, beginning with the targeted synthesis of a library of analogs. This would involve chemical modifications at various positions of the this compound scaffold to explore the impact of different functional groups on its activity.

Following synthesis, these analogs would need to be subjected to a battery of biological assays to determine their efficacy in relevant therapeutic areas, such as anti-inflammatory, anti-cancer, or anti-diabetic models. The quantitative data generated from these experiments, such as IC50 or EC50 values, would be crucial for establishing clear relationships between chemical structure and biological function.

A hypothetical workflow for establishing the SAR of this compound analogs is presented below.

SAR_Workflow cluster_synthesis Analog Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis Nudifloside_B This compound Scaffold Modification Chemical Modification Nudifloside_B->Modification Analogs Library of Analogs Modification->Analogs Bioassays Biological Assays (e.g., Anti-inflammatory, Anti-cancer) Analogs->Bioassays Data Quantitative Data (e.g., IC50, EC50) Bioassays->Data SAR Structure-Activity Relationship Data->SAR Lead_ID Lead Compound Identification SAR->Lead_ID Optimization Optimization Lead_ID->Optimization Further Optimization

Figure 1. A conceptual workflow for determining the structure-activity relationship of this compound analogs.

This lack of available information presents a unique opportunity for researchers to make a significant contribution to the field of medicinal chemistry and natural product drug discovery. The establishment of a clear SAR for this compound analogs could unlock the potential of this natural product and pave the way for the development of novel therapeutic agents. Future research in this area is strongly encouraged to fill this critical knowledge gap.

A Comparative Meta-Analysis of Secoiridoids from Jasminum nudiflorum and Related Species: Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of the biological activities of secoiridoids isolated from Jasminum nudiflorum and related Jasminum species. Due to a notable scarcity of quantitative biological data for compounds specifically isolated from Jasminum nudiflorum, this document leverages available data from other species within the Jasminum genus to offer a comparative perspective on potential antioxidant, anti-inflammatory, and cytotoxic activities. The experimental protocols for key assays are detailed, and relevant signaling pathways are illustrated to support further research and drug development endeavors.

Secoiridoids from Jasminum nudiflorum and their Analogs

Phytochemical investigations of Jasminum nudiflorum have led to the isolation of a series of secoiridoid glucosides. These include multiple jasnudiflosides and nudiflosides. While these compounds have been structurally elucidated, comprehensive studies on their specific biological activities are limited. To provide a functional comparison, this guide includes data on secoiridoids from other Jasminum species, such as Jasminum humile and Jasminum multiflorum, for which quantitative bioactivity data is available.

Comparative Biological Activity of Jasminum Secoiridoids

The following tables summarize the available quantitative data on the cytotoxic, anti-inflammatory, and antioxidant activities of secoiridoid-containing extracts and isolated compounds from various Jasminum species. This data serves as a valuable reference for predicting the potential bioactivities of the yet-to-be-tested secoiridoids from Jasminum nudiflorum.

Cytotoxic Activity

The cytotoxic potential of Jasminum species is a promising area of investigation for novel anticancer agents. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability.

Table 1: Cytotoxic Activity of Secoiridoids and Extracts from Jasminum Species (IC50 in µg/mL)

Species / CompoundCell LineIC50 (µg/mL)Reference
Jasminum humile (Extract)MCF-7 (Breast Cancer)9.3 ± 1.2[1]
Jasminum multiflorum (Extract)MCF-7 (Breast Cancer)24.81[2]
HCT 116 (Colorectal Cancer)11.38[2]
Jasmoside (from J. humile)HepG-2 (Liver Cancer)66.47[3]
MCF-7 (Breast Cancer)41.32[3]
THP-1 (Leukemia)27.59[3]
Isojasminin (from J. humile)HepG-2 (Liver Cancer)33.49[3]
MCF-7 (Breast Cancer)43.12[3]
THP-1 (Leukemia)51.07[3]
Anti-inflammatory Activity

Secoiridoids are known to possess anti-inflammatory properties, often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The Griess assay is a common method for measuring nitrite (B80452), a stable and quantifiable breakdown product of NO.

Table 2: Anti-inflammatory Activity of Extracts from Jasminum Species

Species / CompoundAssayIC50 (µg/mL)Reference
Jasminum multiflorum (Extract)Histamine Release Assay67.2[2]
Antioxidant Activity

The antioxidant potential of plant extracts and their constituents can be determined using various assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method where antioxidants reduce the stable DPPH radical.

Table 3: Antioxidant Activity of Extracts from Jasminum Species

Species / CompoundAssayActivityReference
Jasminum multiflorum (Extract)β-Carotene-linoleic Assay68.23 ± 0.35 % inhibition at 75 µg/mL[2]
FRAP Assay60.30 ± 0.60 TEAC (µmol Trolox/g) at 75 µg/mL[2]

Note: Specific IC50 values for DPPH scavenging by isolated Jasminum secoiridoids are not detailed in the available literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of secoiridoids from Jasminum nudiflorum.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell viability.[4][5]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals.[4] The concentration of the formazan, which is dissolved in a solubilizing agent, is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 104 cells/well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compound (e.g., secoiridoid isolates) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Anti-inflammatory Assessment: Griess Assay for Nitric Oxide Inhibition

This assay quantifies nitrite levels in cell culture supernatants as an indicator of NO production.

Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound. The intensity of the color is proportional to the nitrite concentration.

Protocol:

  • Cell Culture and Stimulation: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and incubate until they reach the desired confluence.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce nitric oxide production and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of the Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Antioxidant Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.[6]

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.

Protocol:

  • Sample Preparation: Prepare a series of dilutions of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in the same solvent.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to an equal volume of the DPPH working solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100. The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Proposed Anti-inflammatory Signaling Pathway

Secoiridoids from the Oleaceae family have been shown to modulate inflammatory pathways. A likely mechanism of action for Jasminum secoiridoids is the inhibition of the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression.

Anti-inflammatory Signaling Pathway cluster_NFkB_IkB LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB NFkB_IkB NF-κB/IκB Complex IkB->NFkB_IkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates iNOS iNOS (Pro-inflammatory Gene) Nucleus->iNOS Induces Transcription NO Nitric Oxide (NO) iNOS->NO Produces Secoiridoids Jasminum Secoiridoids Secoiridoids->IKK Inhibits Secoiridoids->NFkB Inhibits Translocation

Caption: Proposed mechanism of anti-inflammatory action for Jasminum secoiridoids.

Experimental Workflow for Cytotoxicity (MTT Assay)

The following diagram illustrates the sequential steps involved in performing the MTT assay.

MTT Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add Secoiridoid (or control) incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer measure_abs Measure absorbance at 570 nm add_solubilizer->measure_abs analyze Calculate % viability and IC50 measure_abs->analyze end End analyze->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Experimental Workflow for Antioxidant Activity (DPPH Assay)

The flowchart below outlines the procedure for the DPPH radical scavenging assay.

DPPH Assay Workflow start Start prep_samples Prepare sample dilutions (Secoiridoids) start->prep_samples prep_dpph Prepare 0.1 mM DPPH solution start->prep_dpph mix Mix sample and DPPH solution prep_samples->mix prep_dpph->mix incubate Incubate in dark for 30 min mix->incubate measure_abs Measure absorbance at 517 nm incubate->measure_abs analyze Calculate % inhibition and IC50 measure_abs->analyze end End analyze->end

Caption: Procedure for determining antioxidant capacity using the DPPH assay.

Conclusion and Future Directions

The secoiridoids from the Jasminum genus represent a promising class of natural products with potential applications in the development of new therapeutic agents. While data on the specific compounds from Jasminum nudiflorum is currently lacking, the information gathered from related species suggests that these molecules are likely to possess significant cytotoxic, anti-inflammatory, and antioxidant properties.

This guide serves as a foundational resource for researchers, providing a comparative overview of bioactivities, detailed experimental protocols, and insights into potential mechanisms of action. It is imperative that future research focuses on the isolation and comprehensive biological evaluation of the individual secoiridoids from Jasminum nudiflorum to validate the potential highlighted in this analysis and to fully elucidate their structure-activity relationships. Such studies are crucial for unlocking the therapeutic promise of these natural compounds.

References

Safety Operating Guide

Navigating the Safe Handling of Nudifloside B: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the Hazard Profile: An Evidence-Based Approach

Due to the absence of specific toxicological data for Nudifloside B, this guide infers its safety profile from related compounds such as Nudifloside D, Oleuropein, and Ligstroside, as well as extracts from Jasminum species. Studies on Jasminum sambac and Jasminum grandiflorum flower extracts indicate a low acute oral toxicity, with an LD50 in rats exceeding 5000 mg/kg.[1][2] However, some jasmine extracts have been noted to have skin-sensitizing properties.[3] Therefore, a cautious approach to handling is warranted.

Data Presentation: Properties of this compound and Analogs

PropertyThis compoundNudifloside D (Analog)Oleuropein (Analog)Ligstroside (Analog)Jasminum Extracts
CAS Number 297740-98-8454212-54-532619-42-435897-92-8Not Applicable
Appearance Solid (assumed)PowderCrystalline SolidSolidLiquid/Solid Extract
Acute Oral Toxicity (LD50) No data availableNo data availableNo data availableNo data available> 5000 mg/kg (rat)[1][2]
Skin Irritation/Sensitization No data available; potential for sensitization based on jasmine extracts[3]No specific data; general handling precautions advised[4]Not classified as a skin irritantNo specific dataMay cause skin sensitization[3]
Eye Irritation No data availableNo specific data; general handling precautions advised[4]Not classified as an eye irritantNo specific dataMay cause irritation
Aquatic Toxicity No data availableMay be harmful to the aquatic environment[4]No specific dataNo specific dataToxic to aquatic life with long-lasting effects[3]
Storage Temperature -20°C (long term), 2-8°C (short term)-20°C (long term), 2-8°C (short term)[4]2-8°CRoom TemperatureVaries by preparation

Essential Personal Protective Equipment (PPE)

Based on the available information, the following PPE is recommended when handling this compound to minimize exposure risk:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[4] Gloves should be inspected before use and disposed of properly after handling the compound.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles should be worn to protect against accidental splashes.[4]

  • Skin and Body Protection: A standard laboratory coat should be worn to protect street clothing. For operations with a higher risk of spillage, a chemical-resistant apron may be necessary.

  • Respiratory Protection: While not expected to be highly volatile, if handling the powder form and there is a risk of generating dust, a NIOSH-approved respirator is recommended.[4]

Procedural Guidance: Safe Handling and Storage

Adherence to standard laboratory operating procedures is crucial for the safe handling of this compound.

Engineering Controls:

  • Work in a well-ventilated area. A chemical fume hood is recommended, especially when handling the powder form or preparing solutions.

Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling this compound, before eating, drinking, smoking, or using the restroom.

  • Avoid direct contact with the substance. In case of accidental skin contact, wash the affected area immediately with copious amounts of water.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[4]

  • Recommended long-term storage is at -20°C, with short-term storage at 2-8°C.[4]

Operational and Disposal Plans

A clear plan for both routine operations and waste disposal is critical for maintaining a safe laboratory environment.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don appropriate PPE B Weigh this compound in a fume hood A->B C Prepare solution in a ventilated area B->C D Conduct experiment C->D E Record observations D->E F Decontaminate work surfaces E->F G Dispose of waste in designated containers F->G H Remove and dispose of PPE G->H I Wash hands thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

Waste Disposal Plan:

Proper disposal of chemical waste is essential to protect both personnel and the environment.

  • Solid Waste: Unused this compound and any grossly contaminated disposable labware (e.g., weigh boats, pipette tips) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container. Do not discharge to the sanitary sewer.

  • Contaminated Materials: Contaminated gloves, paper towels, and other disposable materials should be placed in a sealed bag and disposed of as chemical waste.

  • Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.[5] After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.

Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is crucial.

Emergency Response Workflow:

cluster_exposure Accidental Exposure cluster_response Immediate Response cluster_followup Follow-up A Skin Contact E Wash with copious water for 15 mins A->E B Eye Contact F Flush with water for 15 mins, holding eyelids open B->F C Inhalation G Move to fresh air C->G D Ingestion H Rinse mouth, do NOT induce vomiting D->H I Seek medical attention E->I F->I G->I H->I J Report incident to supervisor and EHS I->J

Caption: Emergency Procedures for this compound Exposure.

By adhering to these safety protocols, researchers can confidently and safely handle this compound, fostering a productive and secure laboratory environment that prioritizes the well-being of its personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.